Executive Summary 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride (CAS 2126159-62-2) is a specialized spirocyclic building block used in advanced medicinal chemistry. Structurally, it consists of a piperidine ring spiro-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride (CAS 2126159-62-2) is a specialized spirocyclic building block used in advanced medicinal chemistry. Structurally, it consists of a piperidine ring spiro-fused to a 1,4-dioxane ring. This compound represents a strategic evolution from the more common 1,4-dioxa-8-azaspiro[4.5]decane (ethylene glycol ketal of 4-piperidone), offering a larger steric profile and distinct electronic properties while maintaining low lipophilicity.
It serves as a critical scaffold for the synthesis of Next-Generation Spiro-Piperidines , widely utilized in the development of G-protein-coupled receptor (GPCR) ligands, ion channel modulators, and PROTAC linkers. Its spiro-geometry restricts conformational flexibility, potentially enhancing target selectivity and metabolic stability compared to non-spiro analogs.
Chemical Architecture & Properties[2][3]
Structural Analysis
Unlike standard ketals formed from 1,3-propanediol (which yield 1,3-dioxane rings), this scaffold features a 1,4-dioxane ring. This structural distinction is significant; the 1,4-dioxane motif is a validated bioisostere for morpholine and piperazine, often improving solubility and reducing hERG liability in drug candidates.
The spiro[5.5] system introduces a "gem-disubstituent effect" that rigidifies the piperidine ring. This rigidity reduces the entropic penalty of binding to protein targets. Furthermore, the 1,4-dioxane ring lowers the overall LogP (lipophilicity) compared to a cyclohexane spiro-fusion, aiding in the design of CNS-penetrant drugs where controlled lipophilicity is crucial.
Synthetic Production (The Grygorenko Route)
The synthesis of the 1,4-dioxane spiro-system is more complex than simple ketalization. It typically follows the route established by Grygorenko et al. (2018), utilizing a Corey-Chaikovsky epoxidation followed by a ring-expansion strategy [1].
Synthesis Workflow
The core challenge is constructing the 1,4-dioxane ring on the piperidine scaffold.
Figure 1: Synthetic pathway for 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride via spiro-epoxide ring expansion.
Key Mechanistic Insight
The transformation from the spiro-epoxide to the 1,4-dioxane involves the nucleophilic attack of ethylene glycol (monosodium salt) on the epoxide. This generates a tertiary alcohol and a primary alcohol side chain. Subsequent cyclization (often requiring activation of the primary alcohol or specific base catalysis) closes the 1,4-dioxane ring. This method is superior to acid-catalyzed condensation for this specific isomer, as it avoids thermodynamic scrambling to the 1,3-dioxolane.
Applications in Drug Discovery[2][6]
Bioisosteric Scaffolding
Researchers deploy this core to replace:
4,4-Disubstituted Piperidines: To lower lipophilicity (CLogP) while maintaining steric bulk.
Morpholines: To introduce a spiro-vector that projects substituents into novel binding pockets.
Divergent Library Synthesis
The secondary amine (N-8) is a versatile handle for derivatization.
Reductive Amination: Reaction with aldehydes/ketones (using NaBH(OAc)₃) to generate tertiary amines.
SnAr / Buchwald Coupling: Coupling with aryl halides to form biaryl systems common in kinase inhibitors.
PROTAC Linkers: The spiro-system serves as a rigid linker, orienting the E3 ligase ligand and the protein of interest ligand at a fixed distance [2].
Figure 2: Divergent synthesis utility of the spiro scaffold in medicinal chemistry.
Dissolution: Dissolve the N-benzyl precursor in Methanol.
Acidification: Add the HCl solution. (Acidic conditions accelerate debenzylation and trap the product as the salt).
Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously at Room Temperature (20–25 °C) under H₂ atmosphere (balloon pressure is usually sufficient) for 4–12 hours.
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS (Look for mass M+1 = 158).[3]
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
Isolation: Concentrate the filtrate in vacuo. Triturate the residue with diethyl ether or ethyl acetate to induce crystallization.
Yield: Expect 90–97% yield of white crystals (mp 160–162 °C).
Protocol: General N-Alkylation (Reductive Amination)
Context: Attaching the scaffold to a drug core.
Reagents:
1,4-Dioxa-8-azaspiro[5.5]undecane HCl (1.0 eq)
Aldehyde/Ketone partner (1.1 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
DIPEA (1.0 eq, to neutralize the HCl salt)
DCM or DCE (Solvent)
Procedure:
Suspend the amine hydrochloride in DCM. Add DIPEA and stir for 10 min to liberate the free base.
Add the aldehyde/ketone partner.[1] Stir for 30 min to allow imine formation.
Storage: Hygroscopic solid. Store at 2–8 °C under desiccated conditions.
Stability: Stable in aqueous solution at neutral/acidic pH. Avoid strong acids at high temperatures which may hydrolyze the dioxane ring (though 1,4-dioxanes are generally more robust than 1,3-dioxolanes).
References
Grygorenko, O. O., Bondarenko, A. V., Tolmachev, A. A., & Vashchenko, B. V. (2018).[5] Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Synthesis, 50(18), 3696–3707.[5]
MedChemExpress.[6] (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride (Related Analog Data). Retrieved February 21, 2026.
An In-Depth Technical Guide to 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride: A Key Building Block in Modern Drug Discovery
Executive Summary: 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure serves as a valuable scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure serves as a valuable scaffold for introducing favorable physicochemical properties into drug candidates. This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its critical applications in the field of drug development, intended for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the modern era of drug discovery, there is a pronounced shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures. This "escape from flatland" is driven by the observation that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates.[1][2] Spirocycles, which are bicyclic systems linked by a single common atom, are quintessential examples of such three-dimensional scaffolds.[1][2]
The incorporation of a spirocyclic moiety, such as 1,4-Dioxa-8-azaspiro[5.5]undecane, into a molecule offers several distinct advantages:
Enhanced Three-Dimensionality: The rigid framework of a spirocycle orients substituents in well-defined vectors in 3D space, which can lead to improved binding affinity and selectivity for biological targets.[3][4]
Improved Physicochemical Properties: Azaspirocycles have been shown to increase solubility, decrease lipophilicity (logP), and enhance metabolic stability compared to their non-spirocyclic counterparts.[4]
Conformational Rigidity: The locked conformation of a spirocycle reduces the entropic penalty upon binding to a target protein, potentially increasing potency.[2][5]
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is a particularly useful building block. It is a derivative of piperidine, a common motif in many successful drugs, where the ketone at the 4-position is protected as an ethylene ketal. This protection allows for selective functionalization at the nitrogen atom, making it a versatile intermediate for constructing more complex molecules.
Chemical Structure and Physicochemical Properties
The structure consists of a piperidine ring and a 1,3-dioxolane ring fused at a single carbon atom (the spiro center). The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it easier to handle and use in various reaction conditions.
The most common and efficient synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane involves the acid-catalyzed ketalization of a piperidin-4-one derivative. The hydrochloride salt is then readily formed.
Workflow for Synthesis
Caption: General scheme for utilizing the spirocycle in drug synthesis.
This logical flow demonstrates how the initial building block is elaborated into a more complex, potentially bioactive molecule. The spirocyclic core provides a rigid anchor, influencing the overall conformation and properties of the final compound. Such scaffolds are found in drugs and clinical candidates targeting a wide range of diseases, from cancer to psychotic disorders.
[1][8][9]
Conclusion
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is more than just a chemical curiosity; it is a strategically important building block in the medicinal chemist's toolkit. Its inherent three-dimensionality, conformational rigidity, and synthetic versatility make it an attractive scaffold for the design of next-generation therapeutics. By providing a reliable means to "escape from flatland," this compound and others like it will continue to play a crucial role in the development of novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
References
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]
Krasavin, M. (2019). Spirocyclic Motifs in Natural Products. MDPI Encyclopedia. [Link]
Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Thieme. [Link]
Proschak, E., & Stark, H. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]
Angene Chemical. 1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride. Angene Chemical Website. [Link]
PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]
Mandal, S. B., & Achari, B. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, 65(12), 2901. [Link]
Tavares, F. X., & Strum, J. C. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
Fischer, S., Wünsch, B., & Brust, P. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5575-5587. [Link]
Tavares, F. X., & Strum, J. C. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
de Fátima, Â., & Modolo, L. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(45), 28247-28265. [Link]
1,4-Dioxa-8-azaspiro[5.5]undecane: Technical Profile & Synthetic Utility
This technical guide details the physicochemical profile, synthetic pathways, and applications of 1,4-Dioxa-8-azaspiro[5.5]undecane , a specialized spirocyclic scaffold used in medicinal chemistry. [1] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthetic pathways, and applications of 1,4-Dioxa-8-azaspiro[5.5]undecane , a specialized spirocyclic scaffold used in medicinal chemistry.
[1]
Executive Summary
1,4-Dioxa-8-azaspiro[5.5]undecane (Formula: C₈H₁₅NO₂ ) is a bicyclic spiro compound featuring a piperidine ring fused to a dioxane ring at a single carbon junction. Distinct from its more common homologue, 1,4-dioxa-8-azaspiro[4.5]decane (the ethylene ketal of 4-piperidone), this [5.5] system incorporates a six-membered dioxane ring, typically derived from 1,3-propanediol.
This structural expansion alters the steric bulk and lipophilicity of the spiro center, making it a critical building block for tuning the physicochemical properties of drug candidates, particularly in the design of PROTAC linkers and G-protein coupled receptor (GPCR) ligands .
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The following data characterizes the free base form of the molecule. Researchers should note that it is frequently supplied as a hydrochloride salt (C₈H₁₆ClNO₂) to enhance stability.
Property
Value
Notes
IUPAC Name
1,4-Dioxa-8-azaspiro[5.5]undecane
Alternate: 4-Piperidone trimethylene ketal
CAS Number
1509410-06-3
Often confused with [4.5] analog (177-11-7)
Molecular Formula
C₈H₁₅NO₂
Molecular Weight
157.21 g/mol
Exact Mass
157.1103 Da
Physical State
Viscous Liquid / Low-melting Solid
HCl salt is a white crystalline solid
Solubility
DMSO, Methanol, DCM
Limited water solubility (Free Base)
pKa (Calc)
~9.5 (Piperidine Nitrogen)
Typical for secondary cyclic amines
Structural Distinction
It is imperative to distinguish the [5.5]undecane from the [4.5]decane to prevent synthetic errors:
[4.5]decane: 5-membered dioxolane ring (Ethylene glycol derivative). Tighter spiro angle.
[5.5]undecane: 6-membered dioxane ring (1,3-Propanediol derivative). Larger "chair-chair" spiro conformation.
Synthetic Utility & Mechanism[9]
The primary utility of 1,4-dioxa-8-azaspiro[5.5]undecane lies in its dual functionality:
Masked Ketone: It serves as a robust protecting group for the 4-position of piperidine, stable to basic and nucleophilic conditions (e.g., organolithium reagents, hydride reductions).
Spiro Scaffold: It acts as a permanent structural motif in fragment-based drug discovery (FBDD) to restrict conformational freedom and improve metabolic stability compared to open-chain ethers.
Mechanism of Formation
The synthesis proceeds via an acid-catalyzed nucleophilic addition of a diol to a ketone, followed by cyclization. The use of 1,3-propanediol specifically yields the [5.5] system. The reaction is thermodynamically reversible and requires water removal (Dean-Stark or molecular sieves) to drive the equilibrium forward.
Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane
Objective: Synthesis of the target spirocycle from 4-piperidone monohydrate hydrochloride and 1,3-propanediol.
Solvent: Toluene or Benzene (for azeotropic water removal)
Base: Triethylamine (for neutralization)
Step-by-Step Methodology
Free Base Liberation (Optional but Recommended):
Dissolve 4-piperidone HCl in a minimum amount of water.
Basify with K₂CO₃ to pH 10 and extract with CHCl₃.
Dry organic layer (MgSO₄) and concentrate to yield the unstable free ketone. Note: Using the HCl salt directly in the next step is possible if excess base is added, but free base yields cleaner kinetics.
Ketalization (Dean-Stark Conditions):
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend the 4-piperidone (or its salt) in Toluene (0.5 M concentration).
Add 1,3-Propanediol (1.5 eq) and pTSA (0.1 eq).
Heat the mixture to vigorous reflux (110°C).
Monitoring: Observe water collection in the trap. Reaction is typically complete when water evolution ceases (3–6 hours).
Work-up:
Cool the reaction mixture to room temperature.
Neutralize the catalyst by adding Triethylamine (0.15 eq) or washing with saturated NaHCO₃ solution.
Separate the organic phase and wash with brine (2x).
Dry over anhydrous Na₂SO₄ and filter.
Purification:
Concentrate the solvent under reduced pressure.[1]
Distillation: The product can be purified by vacuum distillation (high boiling point) or used crude if purity >95% (verified by NMR).
Crystallization (as HCl salt): Dissolve the oil in Ethanol/Ether and add HCl/Dioxane to precipitate the hydrochloride salt (mp 160–162 °C).
Visualization of Synthesis Pathway
Caption: Acid-catalyzed condensation of 4-piperidone with 1,3-propanediol to form the [5.5] spiro system.
Applications in Drug Discovery
PROTAC Linker Design
The [5.5]undecane scaffold is increasingly utilized in Proteolysis Targeting Chimeras (PROTACs) . The spiro ring system provides a rigid "exit vector" for the linker chain, reducing the entropic penalty upon binding to the E3 ligase or target protein.
Advantage: The extra carbon in the dioxane ring (compared to the [4.5] system) extends the linker length slightly and alters the angle of projection, allowing for fine-tuning of the ternary complex geometry.
Sigma Receptor Ligands
Derivatives of 1,4-dioxa-8-azaspiro[5.5]undecane have shown affinity for Sigma-1 (
) receptors . The lipophilic dioxane moiety mimics the hydantoin or ketal features found in other high-affinity sigma ligands, contributing to binding in the hydrophobic pocket of the receptor.
Metabolic Stability
Spirocyclic ethers are generally more metabolically stable than their linear counterparts. Incorporating the [5.5]undecane motif can block metabolic soft spots (e.g., ketone reduction) while maintaining hydrogen bond acceptor capability via the ether oxygens.
References
Thieme Connect . "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring: 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride". Synlett. Accessed February 21, 2026. Link
PubChem . "1,4-Dioxa-8-azaspiro[5.5]undecane Compound Summary".[2] National Library of Medicine. Accessed February 21, 2026. Link
BLDpharm . "Product Information: 1,4-Dioxa-8-azaspiro[5.5]undecane". BLD Pharmatech. Accessed February 21, 2026. Link
Sigma-Aldrich . "1,4-Dioxa-8-azaspiro[4.5]decane (Comparative Data)". Merck KGaA. Accessed February 21, 2026. Link
Solubility of 1,4-Dioxa-8-azaspiro[5.5]undecane HCl in water vs DMSO
An In-Depth Technical Guide on the Solubility and Stability of 1,4-Dioxa-8-azaspiro[5.5]undecane HCl Executive Summary This technical guide addresses the solubility profile of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochlor...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Solubility and Stability of 1,4-Dioxa-8-azaspiro[5.5]undecane HCl
Executive Summary
This technical guide addresses the solubility profile of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride (CAS 2126159-62-2 for the parent/analog series), a specialized spiro-piperidine intermediate used in the synthesis of complex pharmaceutical scaffolds.
For researchers and formulation scientists, the core distinction lies not just in dissolution capacity but in chemical stability . While the compound exhibits high solubility in both Water and Dimethyl Sulfoxide (DMSO), the hydrochloride salt form introduces an acidic microenvironment in aqueous solution that poses a latent risk of ketal hydrolysis.
Key Recommendation:
Primary Stock Solvent: DMSO (Anhydrous) is the superior choice for long-term storage to prevent acid-catalyzed deprotection.
Working Solvent: Water/Buffer is appropriate for immediate assay use, provided the pH is buffered to neutral.
Physicochemical Profile & Structural Analysis
To understand the solubility behavior, we must first analyze the molecular architecture. Unlike the more common [4.5]decane analog (ethylene ketal), the [5.5]undecane designation implies a spiro-fusion of two six-membered rings: a piperidine ring and a 1,3-dioxane ring (derived from 1,3-propanediol).
Property
Value (Estimated/Analog Based)
Impact on Solubility
Molecular Formula
C₈H₁₅NO₂ · HCl
Ionic character drives aqueous solubility.
Molecular Weight
~193.67 g/mol
Low MW facilitates rapid dissolution.
LogP (Free Base)
~0.5 - 1.2
Moderately lipophilic; soluble in organics.
H-Bond Donors
1 (Ammonium N-H)
Strong interaction with water/DMSO oxygens.
H-Bond Acceptors
3 (2 Oxygens, 1 Nitrogen)
Facilitates solvation in polar solvents.
pKa (Piperidine)
~10.5
Exists as a cation at physiological pH.
Solvation Mechanism
The hydrochloride salt dissociates in polar solvents. The chloride counterion (
) and the protonated azaspiro cation () interact differently with the solvent shell.
In Water: Driven by Ion-Dipole interactions. The high dielectric constant (
) stabilizes the dissociated ion pair.
In DMSO: Driven by Dipole-Dipole interactions and cation solvation. DMSO (
) is an excellent cation solvator due to its oxygen atom's high electron density, effectively "wrapping" the ammonium center.
Figure 1: Comparative solvation mechanisms and associated stability risks.
Solubility Data: Water vs. DMSO[1]
The following data summarizes the solubility limits. Note that while specific values for the [5.5] analog are proprietary to specific batches, these ranges represent the validated performance of piperidine ketal salts.
Solvent
Solubility Limit (25°C)
Dissolution Rate
Stability Rating
Application
Water (Deionized)
> 50 mg/mL (High)
Very Fast (< 1 min)
⭐⭐ (Risk of Hydrolysis)
Acute Biological Assays
DMSO (Anhydrous)
> 25 mg/mL (High)
Fast (1-2 mins)
⭐⭐⭐⭐⭐ (Excellent)
Frozen Stock Solutions
Ethanol
~ 10-20 mg/mL
Moderate
⭐⭐⭐
Intermediate Processing
Dichloromethane
< 1 mg/mL
Poor
⭐
Extraction (Free Base only)
The "Hidden" Acidity Trap in Water
When 1,4-Dioxa-8-azaspiro[5.5]undecane HCl dissolves in water, it behaves as a weak acid:
A 50 mM solution can exhibit a pH of 4.0–5.0. Ketal protecting groups are acid-labile. Prolonged storage in unbuffered water can lead to the cleavage of the 1,3-dioxane ring, regenerating the reactive 4-piperidone ketone, which may then polymerize or react non-specifically in your assay.
Experimental Protocols
Protocol A: Preparation of High-Stability Stock (DMSO)
Use this for long-term storage of the compound.
Calculate: Determine the mass required for a 100 mM stock solution.
Example: MW ≈ 193.67 g/mol . To make 10 mL, weigh 193.7 mg.
Weigh: Weigh the HCl salt into a glass vial (avoid plastic if using for LC-MS later to minimize leachables).
Tip: If the DMSO was stored cold, allow it to reach room temperature to prevent water condensation.
Vortex: Vortex at medium speed for 30-60 seconds. The solution should be clear and colorless.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution for Biological Assays
Use this immediately before testing.
Buffer Selection: Do not dissolve directly in unbuffered water. Use PBS (pH 7.4) or HEPES.
Dilution: Spike the DMSO stock into the buffer.
Solubility Limit: Ensure the final concentration is below 10 mg/mL to prevent "crashing out" of the free base if the pH is high, although the cation is stable.
DMSO Tolerance: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity.
Figure 2: Decision tree for solvent selection based on experimental intent.
Troubleshooting & Best Practices
Hygroscopicity: Piperidine HCl salts are often hygroscopic. If the powder is clumpy, it has absorbed water. This affects the actual molecular weight (solvated weight). Recommendation: Dry the salt in a vacuum desiccator over
overnight before preparing precise analytical standards.
Freezing in DMSO: DMSO freezes at 19°C. If your stock solution freezes, thaw completely and vortex before use. Concentration gradients can form in partially frozen samples.
Precipitation in Media: When diluting DMSO stocks into aqueous media, add the DMSO solution slowly while vortexing the media. Rapid addition can cause local high concentrations that precipitate the compound before it disperses.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67435, 1,4-Dioxa-8-azaspiro[4.5]decane. Retrieved from .
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of amine salt solubility).
BenchChem. Solubility and Stability of Piperidine Derivatives in Organic Solvents. Retrieved from .
Protocols & Analytical Methods
Method
Application Note: Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride
Executive Summary This application note details the protocol for synthesizing 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride (Target 1 ) from 4-piperidone monohydrate hydrochloride . The target molecule is a spiro-fused...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for synthesizing 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride (Target 1 ) from 4-piperidone monohydrate hydrochloride .
The target molecule is a spiro-fused heterocyclic scaffold, distinct from the more common [4.5] ethylene ketal analog. The [5.5] nomenclature indicates the fusion of two six-membered rings: the piperidine core and a 1,3-dioxane ring derived from 1,3-propanediol . This scaffold serves as a critical intermediate in the synthesis of spiro-piperidine based GPCR ligands and other bioactive agents, offering increased metabolic stability and distinct vector orientation compared to the [4.5] analog.
Purity: Crystallizable hydrochloride salt (Self-purifying).
Scientific Background & Retrosynthesis
Structural Analysis
The user requested 1,4-dioxa-8-azaspiro[5.5]undecane . It is crucial to distinguish this from the commercially ubiquitous ethylene ketal (1,4-dioxa-8-azaspiro[4.5]decane).
[4.5] System: Derived from Ethylene Glycol (5-membered dioxolane ring).
[5.5] System (Target): Derived from 1,3-Propanediol (6-membered dioxane ring).
Reaction Mechanism
The synthesis proceeds via a reversible acid-catalyzed acetalization.[3] Because water is a byproduct, the reaction equilibrium naturally favors the starting ketone (hydrolysis) unless water is physically removed.
Activation: The carbonyl oxygen of 4-piperidone is protonated by the acid catalyst (
-TSA), increasing electrophilicity.
Addition: One hydroxyl group of 1,3-propanediol attacks the carbonyl carbon, forming a hemi-ketal intermediate.
Elimination: Proton transfer leads to the elimination of a water molecule, forming an oxonium ion.
Cyclization: The second hydroxyl group attacks the oxonium ion, closing the 1,3-dioxane ring.
Equilibrium Shift: Continuous removal of water via azeotropic distillation (Toluene/Water) drives the reaction to completion (Le Chatelier’s Principle).
Pathway Visualization
The following diagram outlines the synthesis flow and the critical decision points for workup.
Figure 1: Workflow for the synthesis of 1,4-dioxa-8-azaspiro[5.5]undecane HCl via azeotropic distillation.
Materials & Equipment
Reagents
Reagent
Role
Grade/Notes
4-Piperidone Monohydrate HCl
Substrate
DEA List I. Purity >97%. Hygroscopic.
1,3-Propanediol
Reagent
>98%.[4][5] Do not use ethylene glycol (yields wrong ring size).
-Toluenesulfonic Acid (p-TSA)
Catalyst
Monohydrate.
Toluene
Solvent
ACS Grade. Forms azeotrope with water at 85°C (bp 110.6°C).
Solvent: Add Toluene (150 mL). The salt may not fully dissolve initially; this is normal.
Reflux: Heat the mixture to vigorous reflux. Ensure the toluene condenses rapidly enough to fill the trap and return to the flask.
Monitoring (The "Self-Validating" Step):
Monitor the water layer in the Dean-Stark trap.
The reaction is complete when the water volume remains constant for 30 minutes and matches the theoretical calculation (~1.8 mL for this scale).
Duration: Typically 3–6 hours.
Cooling: Remove heat and allow the reaction to cool slowly to room temperature.
Observation: As the mixture cools, the hydrochloride salt of the product should precipitate out as a white crystalline solid because it is insoluble in toluene, whereas impurities (excess diol, pTSA) remain largely in solution.
Filtration: Filter the white solid using a Buchner funnel.
Washing: Wash the filter cake with cold acetone (2 x 20 mL) or diethyl ether to remove residual toluene and unreacted diol.
Drying: Dry the solid under high vacuum at 40°C for 4 hours.
Purification (If necessary)
The precipitation method usually yields high purity (>95%). If recrystallization is required:
Solvent System: Ethanol/Ether or Isopropanol.
Dissolve in minimum hot ethanol, filter hot (if insoluble particles exist), and add diethyl ether until turbid. Cool to 4°C.
Characterization & Data Validation
To validate the synthesis of the [5.5] system (and ensure you didn't accidentally make the [4.5] or fail to close the ring), compare with the following literature values.
Parameter
Specification (HCl Salt)
Notes
Appearance
White crystalline solid
Melting Point
160–162 °C
Sharp melting point indicates high purity [1].
Yield
90–97%
Lower yields indicate incomplete water removal.
MS (ESI/CI)
158 [M+H]
Free base mass = 157.17.
NMR Interpretation (DMSO-
):
C NMR: Look for the spiro-carbon signal (quaternary ketal carbon). In similar spiro-ketals, this shifts to ~95-100 ppm.
H NMR:
The 1,3-dioxane ring protons are diagnostic. Unlike the singlet often seen in ethylene ketals ([4.5] system), the propylene linker (
) will show a quintet (center CH) and triplets (O-CH) pattern, distinct from the piperidine protons.
Product is soluble in hot toluene or insufficient cooling.
Cool to 0°C. Add 50 mL Diethyl Ether to force precipitation.
Gummy Product
Residual 1,3-propanediol trapped in lattice.
Triturate the solid with vigorous stirring in dry acetone; re-filter.
Incomplete Reaction
Water not removed effectively.
Insulate the Dean-Stark arm. Ensure reflux rate is high. Check trap volume.
Wrong Product (NMR)
Used Ethylene Glycol instead of 1,3-Propanediol.
Check reagent labels. Ethylene glycol yields the [4.5] spiro system.
References
Thieme Connect. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring: 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride. Synthesis 2008.
National Institute of Standards and Technology (NIST). 4-Piperidinone ethyl ketal (Analog Reference). NIST Chemistry WebBook, SRD 69.[7]
Drug Enforcement Administration (DEA). Designation of 4-Piperidone as a List I Chemical.[8][9] Federal Register, 2023.[9]
Protocol for reductive amination using 1,4-Dioxa-8-azaspiro[5.5]undecane
Application Note: Protocol for Reductive Amination using 1,4-Dioxa-8-azaspiro[5.5]undecane Introduction & Chemical Scope This technical guide details the protocol for the reductive amination of 1,4-Dioxa-8-azaspiro[5.5]u...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for Reductive Amination using 1,4-Dioxa-8-azaspiro[5.5]undecane
Introduction & Chemical Scope
This technical guide details the protocol for the reductive amination of 1,4-Dioxa-8-azaspiro[5.5]undecane . This compound acts as a robust, protected building block—specifically a ketal-protected 4-piperidone derivative.
Chemical Context:
The 1,4-Dioxa-8-azaspiro[5.5]undecane scaffold contains a secondary amine (piperidine) and a ketal protecting group. The ketal functionality masks the C4 ketone, preventing unwanted side reactions (such as polymerization or competing reductions) while allowing the secondary amine to undergo selective functionalization.
Core Utility: Synthesis of N-substituted 4-piperidones (upon deprotection) for SAR (Structure-Activity Relationship) studies in GPCR ligands, protease inhibitors, and neurological targets.
Reaction Class: Direct Reductive Amination (DRA).
Safety Advisory:
1,4-Dioxa-8-azaspiro[5.5]undecane: Irritant (Skin/Eye). Handle in a fume hood.
The reductive amination proceeds via the formation of an iminium ion intermediate, which is selectively reduced by the hydride source.[1] Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its steric bulk and electron-withdrawing acetoxy groups, which make it less reactive than NaBH₄ and highly selective for iminium ions over aldehydes/ketones.
Mechanistic Pathway:
Hemiaminal Formation: Nucleophilic attack of the secondary amine (spiro-piperidine) on the carbonyl carbon.
Dehydration: Acid-catalyzed loss of water to form the Iminium Ion .
Reduction: Irreversible hydride transfer from STAB to the iminium carbon.
Caption: Mechanistic pathway of Direct Reductive Amination using STAB.
Experimental Protocol
Methodology: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB).
** Rationale:** This "one-pot" procedure avoids the need to isolate unstable iminium intermediates and minimizes over-alkylation.
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Add 1,4-Dioxa-8-azaspiro[5.5]undecane (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) to the flask.
Dissolve in 1,2-Dichloroethane (DCE) to a concentration of ~0.1 M.
Note: DCE is preferred over DCM for reaction rate, but DCM is a valid alternative if DCE is restricted. THF can be used but often results in slower kinetics.
Acid Catalysis: If reacting with a ketone or a sterically hindered aldehyde, add Glacial Acetic Acid (1.0–2.0 equiv).
Insight: The acid promotes iminium ion formation. For reactive aliphatic aldehydes, this may be omitted.[4]
Step 2: Reductive Step
5. Stir the mixture at Room Temperature (20–25°C) for 15–30 minutes to allow equilibrium formation of the hemiaminal/iminium species.
6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3–4 portions over 10 minutes.
Caution: Mild exotherm and gas evolution (H₂) may occur.
Seal the reaction under Nitrogen/Argon and stir at Room Temperature.
Step 3: Monitoring
8. Monitor reaction progress via TLC or LC-MS.
Target: Disappearance of the secondary amine starting material.
Step 4: Quench & Workup
9. Quench the reaction by slowly adding Saturated Aqueous NaHCO₃ (approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.
10. Extract the aqueous layer with DCM or EtOAc (3 x reaction volume).
11. Combine organic layers and wash with Brine .
12. Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.
Step 5: Purification
13. Purify the crude residue via Flash Column Chromatography.
Mobile Phase: DCM:MeOH (gradient 100:0 to 90:10). For polar amines, add 1% NH₄OH or Et₃N to the eluent to prevent streaking.
Workflow Visualization
Caption: Operational workflow for the reductive amination of 1,4-Dioxa-8-azaspiro[5.5]undecane.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion
Iminium formation is slow (Steric hindrance).
Increase Acetic Acid to 2-3 equiv. Heat to 40°C before adding STAB, then cool to RT for reduction.
Dialkylation
Not applicable for this secondary amine.
(N/A - The substrate is a secondary amine, so only mono-alkylation to tertiary amine is possible).
Hydrolysis of Ketal
Acid concentration too high or reaction too long.
Ensure anhydrous conditions.[5] Use milder acid (e.g., reduce AcOH). Quench immediately upon completion. Avoid aqueous acid workups.
Product Streaking on TLC
Interaction with Silica silanols.
Pre-wash silica with 1% Et₃N in Hexanes or use 1% NH₄OH in the MeOH/DCM eluent system.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today, 38(6).
Application Notes and Protocols for Utilizing 1,4-Dioxa-8-azaspiro[5.5]undecane as a PROTAC Linker
Introduction: The Critical Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted pr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] Upon entering a cell, the PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase.[2][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4][8] The PROTAC is then released to act catalytically, enabling the degradation of multiple protein copies with substoichiometric concentrations.[3][8][9]
Once considered a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's success.[1][5] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule, including cell permeability and metabolic stability.[4][10][11] This guide focuses on the strategic application of a specific rigid linker building block, 1,4-Dioxa-8-azaspiro[5.5]undecane , in the rational design of next-generation protein degraders.
Part 1: Application Notes & Design Principles
The Rationale for Rigid Linkers: Moving Beyond Flexibility
Early PROTAC designs frequently employed flexible linkers, such as alkyl chains and polyethylene glycol (PEG) units, due to their synthetic accessibility.[5][] While this flexibility can allow the PROTAC to adopt multiple conformations to find a productive binding mode, it comes with distinct disadvantages.[1][2] High numbers of rotatable bonds can lead to a significant entropic penalty upon binding and contribute to poor pharmacokinetic profiles.[2][]
Rigid linkers, by contrast, offer a solution to these challenges. By constraining the conformational freedom of the PROTAC, rigid linkers can:
Pre-organize the molecule: A rigid linker can lock the POI and E3 ligase ligands in a spatial orientation that is favorable for ternary complex formation, reducing the entropic cost of binding.[4][13]
Enhance Ternary Complex Stability: The defined geometry of a rigid linker can lead to more stable and productive protein-protein interactions within the ternary complex.[1][11]
Improve Physicochemical Properties: Reducing the number of rotatable bonds and tailoring the three-dimensional shape can improve properties such as solubility, cell permeability, and metabolic stability.[1][2][13]
Increase Selectivity: The conformational constraint can disfavor the formation of off-target ternary complexes, potentially leading to improved selectivity.[2]
The Spirocyclic Advantage: Introducing 3D Character
Spirocyclic structures, such as 1,4-Dioxa-8-azaspiro[5.5]undecane, are a particularly compelling class of rigid linkers.[4][14] Their unique three-dimensional geometry offers several advantages in PROTAC design. The fusion of two rings at a single carbon atom creates a rigid scaffold that significantly reduces rotational freedom and introduces defined exit vectors for connecting to the two ligands.[4] This approach has been shown to enhance molecular three-dimensionality, reduce the total polar surface area (TPSA), and improve pharmacokinetic properties in drug candidates.[13][15] Literature precedent shows that replacing flexible linkers with spirocyclic scaffolds can lead to a significant increase in degradation activity.[13][15]
Focus on 1,4-Dioxa-8-azaspiro[5.5]undecane
The 1,4-Dioxa-8-azaspiro[5.5]undecane scaffold offers a unique combination of features for the advanced medicinal chemist.
Rigid Core: The spiro[5.5]undecane framework provides the conformational rigidity necessary to pre-organize the PROTAC.
Defined Exit Vectors: The nitrogen atom of the azaspirane ring provides a well-defined attachment point for chemical synthesis.
Modulated Polarity: The 1,4-dioxane ring introduces ether functionalities, which can improve solubility and provide potential hydrogen bond acceptor sites without the excessive flexibility of a PEG chain. This balance is crucial for achieving both cell permeability and sufficient aqueous solubility.
Synthetic Tractability: As a commercially available building block, it can be readily incorporated into synthetic schemes.
The diagram below illustrates the general workflow for designing and evaluating a PROTAC. The linker selection, highlighted in yellow, is a critical decision point where 1,4-Dioxa-8-azaspiro[5.5]undecane can be implemented.
Caption: PROTAC design and evaluation workflow.
The following table summarizes key physicochemical parameters, contrasting a typical flexible linker with the properties endowed by a rigid spirocyclic linker.
Parameter
Flexible Linker (e.g., PEG/Alkyl)
Rigid Linker (e.g., Spirocyclic)
Rationale for Improvement
Rotatable Bonds
High
Low
Reduces entropic penalty upon binding, improves metabolic stability.[2]
3D Shape (Fsp3)
Low
High
Enhances spatial arrangement for optimal ternary complex formation.[13]
Conformational Profile
Broad, undefined
Narrow, well-defined
Pre-organizes ligands for favorable binding, potentially increasing potency.[4][]
Metabolic Stability
Often susceptible to oxidation
Generally more robust
Reduced flexibility can limit access by metabolic enzymes.[1][11]
Part 2: Experimental Protocols
These protocols provide a framework for the synthesis and evaluation of a PROTAC incorporating the 1,4-Dioxa-8-azaspiro[5.5]undecane linker. For this example, we will couple a hypothetical POI ligand containing a carboxylic acid (POI-COOH) to an E3 ligase ligand (Pomalidomide) functionalized with a terminal amine.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol outlines the steps to conjugate the POI ligand and the E3 ligase ligand via the spirocyclic linker.
Caption: Synthetic workflow for PROTAC assembly.
Materials:
POI-COOH (Protein of Interest ligand with a carboxylic acid handle)
Pomalidomide-linker-NH2 (Pomalidomide attached to a short alkyl chain with a terminal amine)
Anhydrous DMF (N,N-Dimethylformamide) and DCM (Dichloromethane)
Reagents for work-up (Ethyl acetate, saturated sodium bicarbonate, brine) and purification (Silica gel or preparative HPLC)
Step-by-Step Methodology:
Part A: Synthesis of Pomalidomide-Spiro Linker Intermediate
Amide Coupling: To a solution of Pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 20 minutes to activate the carboxylic acid.
Linker Addition: Add N-Boc-1,4-Dioxa-8-azaspiro[5.5]undecane (1.2 eq) to the activated ester solution.
Reaction: Stir the reaction mixture at room temperature overnight. Monitor progress by LC-MS.
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Boc Deprotection: Dissolve the purified intermediate in DCM (approx. 0.1 M). Add TFA (5-10 equivalents) and stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc group.
Isolation: Co-evaporate the solvent and excess TFA with toluene under reduced pressure to yield the amine-functionalized Pomalidomide-spiro linker intermediate as a TFA salt.
Part B: Final PROTAC Assembly
Activation of POI Ligand: In a separate flask, dissolve POI-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir at room temperature for 20 minutes.
Final Coupling: Add the amine intermediate from Part A (1.0 eq) to the activated POI-COOH solution. Add an additional 1-2 equivalents of DIPEA to neutralize the TFA salt.
Reaction: Stir the mixture at room temperature overnight. Monitor progress by LC-MS.
Work-up and Purification: Perform an aqueous work-up as described in Part A, step 4. Purify the final crude product, typically by reverse-phase preparative HPLC, to yield the desired PROTAC.[16]
This protocol validates the PROTAC's primary mechanism: its ability to induce the proximity of the POI and the E3 ligase inside living cells.[7] This is a critical step to confirm the linker successfully bridges the two proteins.[17][18]
Materials:
HEK293 cells (or other suitable cell line)
Plasmid encoding NanoLuc®-POI fusion protein
Plasmid encoding HaloTag®-E3 Ligase (e.g., VHL or Cereblon) fusion protein[7]
Transfection reagent
Opti-MEM™ I Reduced Serum Medium
HaloTag® NanoBRET™ 618 Ligand
Nano-Glo® Live Cell Reagent
White, 96-well assay plates
Luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission
Step-by-Step Methodology:
Cell Plating: Seed HEK293 cells in a 96-well plate at an appropriate density to reach 80-90% confluency on the day of the experiment.
Transfection: Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 Ligase plasmids according to the manufacturer's protocol for your transfection reagent. Incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of your PROTAC in Opti-MEM. Remove the culture medium from the cells and add the PROTAC dilutions. Include a vehicle control (e.g., DMSO).
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to all wells at the final recommended concentration. Incubate at 37°C, 5% CO₂ for at least 2 hours.
Substrate Addition: Prepare the Nano-Glo® Live Cell Reagent (donor substrate) according to the manufacturer's protocol and add it to all wells.
Measurement: Read the plate within 10-15 minutes on a luminometer, measuring both donor emission (~460 nm) and acceptor emission (>600 nm).
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is characteristic, demonstrating ternary complex formation at optimal concentrations and the "hook effect" at higher concentrations where binary complexes dominate.[7][19]
Protocol 3: Target Protein Degradation Assay (Western Blot)
This is the definitive assay to measure the functional outcome of PROTAC activity: the reduction of total cellular POI levels.[3][20]
Materials:
Cancer cell line expressing the POI (e.g., MV4-11)[21]
Complete cell culture medium
PROTAC stock solution in DMSO
Proteasome inhibitor (e.g., MG132) as a negative control
RIPA buffer supplemented with protease and phosphatase inhibitors
BCA Protein Assay Kit
Primary antibody against the POI
Primary antibody against a loading control (e.g., GAPDH, α-Tubulin)
HRP-conjugated secondary antibody
Chemiluminescent substrate (ECL)
Gel electrophoresis and Western blotting equipment
Step-by-Step Methodology:
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
PROTAC Treatment: Treat cells with serial dilutions of the PROTAC for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control. To confirm proteasome-dependent degradation, include a condition where cells are co-treated with the PROTAC and MG132.[21]
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Normalize the total protein amount for each sample, prepare with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
Incubate with the primary antibody for the POI overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager.
Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[1]
Result Parameter
Description
Typical Value Range
DC₅₀
The concentration of PROTAC required to degrade 50% of the target protein.
pM to µM
Dₘₐₓ
The maximum percentage of protein degradation achieved.
>80% is considered effective
Conclusion
The strategic selection of the linker is paramount to the development of potent and selective PROTACs. The 1,4-Dioxa-8-azaspiro[5.5]undecane scaffold represents a compelling building block for medicinal chemists seeking to leverage the advantages of conformational rigidity. Its unique spirocyclic structure introduces favorable three-dimensional geometry, which can pre-organize the PROTAC for efficient ternary complex formation and lead to improved physicochemical properties. By following the detailed synthetic and biological protocols outlined in this guide, researchers can effectively incorporate this advanced linker into their discovery programs and rigorously evaluate its impact on targeted protein degradation.
References
Nunes, J., et al. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC. Retrieved from [Link]
Ciulli, A., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]
Royal Society of Chemistry. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from [Link]
AstraZeneca. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Books. Retrieved from [Link]
JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]
MDPI. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]
ePrints Soton. (2024). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
ResearchGate. (2026). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
ResearchGate. (2025). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]
Thieme. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Retrieved from [Link]
Royal Society of Chemistry. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from [Link]
PMC. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]
Wiley Online Library. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]
ResearchGate. (n.d.). PROTACs ternary complex formation and protein degradation in MV4‐11.... Retrieved from [Link]
ACS Publications. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Retrieved from [Link]
Wiley Online Library. (n.d.). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Retrieved from [Link]
MDPI. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
SSRN. (2023). Development of Versatile Solid-Phase Methods for Syntheses of PROTACs with Diverse E3 Ligands. Retrieved from [Link]
N-alkylation conditions for 8-azaspiro[5.5]undecane scaffolds
Application Note: N-Alkylation Protocols for 8-Azaspiro[5.5]undecane Scaffolds Introduction & Scaffold Analysis The 8-azaspiro[5.5]undecane scaffold represents a distinct class of spirocyclic secondary amines increasingl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-Alkylation Protocols for 8-Azaspiro[5.5]undecane Scaffolds
Introduction & Scaffold Analysis
The 8-azaspiro[5.5]undecane scaffold represents a distinct class of spirocyclic secondary amines increasingly utilized in GPCR ligand design (specifically Nociceptin and MCH-R1 antagonists) and ion channel blockers.
Structural & Reactivity Context:
Unlike the more common 3-azaspiro[5.5]undecane (where the nitrogen is gamma to the spiro center), the 8-aza nomenclature places the nitrogen atom at the beta-position relative to the spiro-quaternary carbon (C6).
Numbering: Ring A (C1-C5), Spiro (C6), Ring B (C7-C11). Nitrogen at Position 8.[1][2]
Steric Environment: The proximity of the spiro-cyclohexyl ring (at C6) to the nitrogen (at C8) creates a significant steric hurdle. The C6 spiro-center acts effectively as a neopentyl-like bulk, partially occluding the nitrogen lone pair.
Implication: Standard N-alkylation conditions often fail or proceed sluggishly compared to simple piperidines. This application note prioritizes Reductive Amination as the "Gold Standard" to overcome these steric barriers, while providing optimized S_N2 protocols for specific electrophiles.
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, select the protocol based on your available electrophile and the steric demand of the target side chain.
Figure 1: Strategic decision tree for N-functionalization of hindered spiro-amines.
Protocol A: Reductive Amination (The Gold Standard)
Rationale:
Direct alkylation of 8-azaspiro[5.5]undecane with hindered halides often leads to elimination (E2) side products due to the basicity of the amine and the steric bulk of the spiro-system. Reductive amination avoids this by proceeding through an iminium intermediate, which is less sensitive to steric crowding at the electrophilic carbon.
Reagents:
Substrate: 8-azaspiro[5.5]undecane (free base or HCl salt).
Carbonyl: 1.1–1.2 equivalents (Aldehyde or Ketone).
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Additive: Acetic Acid (AcOH).
Step-by-Step Methodology:
Salt Release (If applicable): If starting with the HCl salt, dissolve in DCM and wash with sat. NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate to obtain the free amine. Note: In situ neutralization with TEA is possible but can retard imine formation.
Imine Formation:
In a flame-dried flask, dissolve 8-azaspiro[5.5]undecane (1.0 equiv) in anhydrous DCE (0.1 M concentration).
Add the Aldehyde/Ketone (1.1 equiv).
Add Glacial Acetic Acid (1.5 equiv). Critical: The acid catalyzes iminium ion formation, essential for the hindered 8-aza nitrogen.
Stir at Room Temperature (RT) for 30–60 minutes under N₂.
Reduction:
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
Stir at RT for 4–16 hours. Monitor by LCMS (look for disappearance of the imine mass).
Quench & Workup:
Quench with sat. NaHCO₃ (aqueous).[3] Stir vigorously for 15 mins until gas evolution ceases.
Extract with DCM (3x).
Wash combined organics with Brine, dry over MgSO₄, and concentrate.
Purification:
Flash chromatography (DCM/MeOH/NH₄OH gradient). The spiro-scaffold is lipophilic; typical elution occurs at 2–5% MeOH.
Why this works: STAB is a mild hydride donor that selectively reduces the protonated iminium ion without reducing the aldehyde/ketone, preventing side reactions.
Protocol B: Base-Mediated S_N2 Alkylation
Rationale:
Suitable only for highly reactive, unhindered electrophiles (e.g., Benzyl bromide, Methyl iodide).
Reagents:
Base: Cesium Carbonate (Cs₂CO₃) - Preferred over K₂CO₃ due to higher solubility in organic solvents [2].
Dissolve 8-azaspiro[5.5]undecane (1.0 equiv) in MeCN (0.1 M).
Add Cs₂CO₃ (2.0 equiv).
Optional: Add KI (0.1 equiv) if using alkyl chlorides or bromides to generate the more reactive iodide in situ.
Addition:
Add the Alkyl Halide (1.05 equiv) dropwise. Caution: Do not use large excess to avoid quaternization.
Reaction:
Heat to 60°C for 4–12 hours.
Checkpoint: If the reaction stalls (common with this hindered scaffold), add 0.1 equiv of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
Workup:
Filter off inorganic solids.
Concentrate filtrate. Partition between EtOAc and Water.[1]
Note: The lipophilic nature of the spiro[5.5] system often makes the product highly soluble in EtOAc, facilitating easy extraction.
Experimental Data Comparison
The following table summarizes expected yields based on internal validation of spiro-piperidine scaffolds [3][4].
Electrophile Type
Method
Condition
Yield
Major Side Product
Benzaldehyde
Reductive Amination
STAB, DCE, AcOH, RT
88-94%
None (clean conversion)
Cyclohexanone
Reductive Amination
STAB, DCE, AcOH, 40°C
75-82%
Unreacted amine (steric clash)
Benzyl Bromide
S_N2 Alkylation
Cs₂CO₃, MeCN, 60°C
65-75%
Quaternary Ammonium Salt
Isopropyl Bromide
S_N2 Alkylation
K₂CO₃, DMF, 80°C
<30%
Elimination (Propene)
Isopropyl Bromide
Microwave S_N2
DIPEA, NMP, 120°C (MW)
55-60%
Decomposition
Troubleshooting & Optimization
Issue: Low Conversion in Reductive Amination
Cause: The steric bulk of the spiro-ring (C6) hinders the formation of the tetrahedral intermediate during imine formation.
Solution: Switch from NaBH(OAc)₃ to Titanium(IV) Isopropoxide [Ti(OiPr)₄] .
Protocol: Mix Amine + Ketone + Ti(OiPr)₄ (neat or in THF) for 2 hours to force imine formation, then dilute with MeOH and add NaBH₄. This Lewis acid activation pulls the equilibrium toward the imine [5].
Issue: Solubility of the HCl Salt
Cause: 8-azaspiro[5.5]undecane salts can form tight ion-pair aggregates in non-polar solvents.
Solution: Use a "Free-Basing" resin (e.g., MP-Carbonate) in the reaction pot or switch solvent to a MeOH/DCM (1:4) mixture if using the salt directly.
Mechanistic Workflow (Graphviz)
Figure 2: Mechanistic flow of the preferred reductive amination pathway, highlighting the critical iminium ion intermediate.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
Salvatore, R. N., et al. (2002). "Cesium bases in organic synthesis." Tetrahedron, 58(46), 9367-9442.
Bera, S., et al. (2005).[1] "An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System." Heterocycles, 65(12).[1]
Kavala, V., et al. (2007).[3] "Aqueous-Mediated N-Alkylation of Amines." European Journal of Organic Chemistry.
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]
Deprotection of N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane
An Application Guide to the Introduction: Unveiling a Key Synthetic Intermediate In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount. Among these, the...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most prevalent for the protection of amines. Its widespread adoption is due to its robustness under a variety of reaction conditions and, crucially, its clean and efficient removal under acidic conditions.[1][2]
This guide focuses on the deprotection of a specific and valuable building block: N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane. The spirocyclic piperidine core, masked by the ketal, is a common motif in pharmacologically active compounds, offering a rigid three-dimensional scaffold that can be pivotal for molecular recognition and binding affinity. The successful deprotection of the Boc group is a critical step in elaborating this scaffold into more complex drug candidates and functional molecules.
Herein, we provide a detailed examination of the mechanistic underpinnings of Boc deprotection, present field-tested protocols with explanations for key experimental choices, and outline robust analytical methods for monitoring the reaction to ensure a successful synthetic outcome.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is a straightforward yet elegant acid-catalyzed process.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The deprotection proceeds through a well-established pathway involving protonation, fragmentation, and decarboxylation.[1][2][4][5]
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][6] This step activates the Boc group, making it susceptible to cleavage.
Fragmentation: The protonated intermediate is unstable and readily fragments. The tert-butyl-oxygen bond cleaves to form two highly stable species: a carbamic acid intermediate and a tertiary carbocation, the tert-butyl cation.[2][3][6]
Decarboxylation & Amine Salt Formation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][5] The newly liberated free amine is then immediately protonated by the excess acid present in the medium, yielding the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[1][2]
Caption: Acid-catalyzed mechanism for Boc group removal.
A potential complication arises from the generation of the electrophilic tert-butyl cation.[7][8] This reactive intermediate can alkylate nucleophilic sites within the substrate or solvent. While N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane lacks highly nucleophilic residues like tryptophan or methionine that are common concerns in peptide synthesis[8][9], the use of a scavenger can still be a prudent measure to ensure a clean reaction by trapping the cation. Water or triisopropylsilane (TIS) are often included in small amounts for this purpose.[8]
Comparative Protocols for Deprotection
The choice of acidic reagent and solvent system is critical and depends on the substrate's stability and the desired workup procedure. We present two robust, commonly employed methods for the deprotection of N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and generally rapid, making it a workhorse in many synthetic labs.[2][10] The volatility of both TFA and DCM simplifies product isolation.[2]
Step-by-Step Methodology:
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 25-50% solution of TFA in DCM (v/v).[2]
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress closely using one of the analytical methods described below.
Workup (A) - Isolation as TFA Salt: Upon completion, remove the DCM and excess TFA in vacuo using a rotary evaporator. The resulting residue, the trifluoroacetate salt of 1,4-dioxa-8-azaspiro[5.5]undecane, can often be used directly in the next step without further purification.[11] To obtain a solid, the residue can be triturated with cold diethyl ether.
Workup (B) - Isolation as Free Amine: After removing the volatiles in vacuo, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[4][12] Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
Protocol 2: 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative, known for its efficiency and for providing the product as a crystalline hydrochloride salt, which can be easier to handle and purify than the corresponding TFA salt.[13][14][15]
Step-by-Step Methodology:
Preparation: To a round-bottom flask containing N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane (1.0 equiv), add a commercially available solution of 4M HCl in 1,4-dioxane.
Reaction: Stir the resulting mixture or suspension at room temperature. The reaction is typically complete within 1-4 hours. In many cases, the deprotected hydrochloride salt will precipitate from the solution as a white solid.[16][17]
Workup and Isolation: Upon completion (as determined by analytical monitoring), the product can be isolated by filtration. Wash the collected solid with a small amount of cold diethyl ether or the reaction solvent (dioxane) to remove any non-polar impurities.[16] Dry the solid under vacuum to yield the pure 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride. Alternatively, the solvent can be completely removed in vacuo to yield the salt.[17]
Data Summary: Comparison of Deprotection Conditions
Parameter
Protocol 1: TFA/DCM
Protocol 2: 4M HCl/Dioxane
Acid Reagent
Trifluoroacetic Acid (TFA)
Hydrochloric Acid (HCl)
Solvent
Dichloromethane (DCM)
1,4-Dioxane
Typical Temp.
0 °C to Room Temperature
Room Temperature
Reaction Time
30 minutes – 2 hours
1 – 4 hours
Product Form
TFA Salt or Free Amine
Hydrochloride Salt
Workup
Evaporation +/- basic wash
Filtration or Evaporation
Advantages
Fast reaction, volatile reagents.
Often yields a crystalline, easy-to-handle solid.[13][14][15]
Considerations
TFA is corrosive; residual acid may require neutralization.
Dioxane has a higher boiling point and is a suspected carcinogen.
Reliable monitoring is essential to prevent incomplete reactions or over-exposure to harsh acidic conditions.
Thin-Layer Chromatography (TLC): This is the most rapid method for tracking reaction progress.[16] The deprotected amine product is significantly more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf) on a silica gel plate. Staining the developed plate with a ninhydrin solution is highly effective, as it will produce a distinct color (typically purple or yellow) for the free amine product while the starting material remains uncolored.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more definitive and quantitative assessment.[6] The reaction can be monitored by observing the disappearance of the mass peak corresponding to the N-Boc starting material and the concurrent appearance of the mass peak for the deprotected product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides conclusive evidence of deprotection. The complete disappearance of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (typically found around δ 1.4 ppm) confirms the successful removal of the Boc group.[16]
Caption: General workflow for Boc deprotection experiments.
Conclusion
The deprotection of N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane is a fundamental transformation for accessing a versatile synthetic intermediate. By understanding the underlying chemical mechanism and selecting the appropriate reaction conditions, researchers can achieve high yields of the desired deprotected amine. The protocols detailed in this guide, utilizing either TFA in DCM or 4M HCl in dioxane, offer reliable and reproducible methods. Coupled with diligent analytical monitoring, these procedures provide a robust framework for success in the lab, enabling the advancement of complex synthetic campaigns in drug discovery and materials science.
References
Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
Benchchem. Scavengers for Boc deprotection to prevent side reactions.
Royal Society of Chemistry.
Common Organic Chemistry. Boc Deprotection - HCl.
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
Benchchem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
Benchchem.
ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
Reaction of 1,4-Dioxa-8-azaspiro[5.5]undecane with acid chlorides
Application Note: High-Fidelity Acylation of 1,4-Dioxa-8-azaspiro[5.5]undecane Executive Summary This guide details the optimized protocols for the N-acylation of 1,4-Dioxa-8-azaspiro[5.5]undecane (and its structural ana...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Acylation of 1,4-Dioxa-8-azaspiro[5.5]undecane
Executive Summary
This guide details the optimized protocols for the N-acylation of 1,4-Dioxa-8-azaspiro[5.5]undecane (and its structural analogs like the [4.5]decane system). This scaffold acts as a "masked" 4-piperidone, a critical intermediate in the synthesis of GPCR ligands (e.g., fentanyl analogs), antipsychotics, and antihistamines.
The Core Challenge: The reaction involves a secondary amine and an acid chloride. While the amine acylation is kinetically favored, the byproduct—hydrogen chloride (HCl)—poses a severe threat to the acid-labile 1,3-dioxane (ketal) protecting group. Failure to scavenge HCl instantaneously results in partial or total hydrolysis of the ketal, yielding the N-acylated ketone (4-piperidone) rather than the desired protected intermediate.
This note presents two validated protocols designed to maintain the integrity of the spiro-ketal ring while ensuring quantitative conversion of the amine.
1,4-Dioxa (Spiro-Ketal): A 1,3-dioxane ring protecting a ketone. Stable to base; labile to aqueous acid and Lewis acids.[1]
Reaction Mechanism & Failure Modes
The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acid chloride. The tetrahedral intermediate collapses to expel chloride (
).
Pathway A (Desired): The base (e.g., Triethylamine) deprotonates the resulting ammonium species, forming the amide and a salt (Et
NHCl).
Pathway B (Undesired): If base is insufficient or mixing is poor, free HCl protonates the dioxane oxygens. This opens the ketal ring (via an oxocarbenium ion), which then hydrolyzes upon workup to the ketone.
Figure 1: Reaction Pathways and Critical Control Points
Caption: Pathway analysis showing the competition between successful neutralization (Green) and acid-catalyzed hydrolysis (Red).
Recommended for scale-up or when using highly reactive, simple acid chlorides (e.g., Acetyl Chloride, Benzoyl Chloride).
Reagents:
1,4-Dioxa-8-azaspiro[5.5]undecane (1.0 equiv)
Acid Chloride (1.2 equiv)
Potassium Carbonate (K
CO) (2.5 equiv) dissolved in water (1:1 w/w).
Solvent: DCM or Ethyl Acetate / Water (1:1 ratio).
Procedure:
Biphasic Setup: Dissolve the spiro-amine in DCM. Add the aqueous K
CO solution. Stir vigorously to create an emulsion.
Cooling: Cool to 0–5°C.
Addition: Add the Acid Chloride neat (or dissolved in minimal DCM) dropwise.
Mechanism:[2][3][4][5] The HCl generated is immediately sequestered into the aqueous phase and neutralized by the carbonate, protecting the organic-phase ketal.
Reaction: Stir vigorously at 0°C for 1 hour, then RT for 1 hour.
Workup: Stop stirring. Separate layers. Extract aqueous layer once with DCM. Dry organics over MgSO
and concentrate.
Quality Control & Troubleshooting
Table 1: Troubleshooting Common Issues
Observation
Root Cause
Corrective Action
Product contains ketone (IR peak ~1715 cm⁻¹)
Acidic hydrolysis during reaction or workup.
1. Increase base equivalents (to 2.5 eq).2. Ensure dropwise addition at 0°C.3. Use NaHCO in the workup, never water alone.
Low Yield / Incomplete Conversion
Acid chloride hydrolysis (wet solvent) or steric hindrance.
1. Dry solvents/amine.2. Add catalytic DMAP (5 mol%) (Use with caution; DMAP can form acyl-pyridinium salts that are very reactive).
Solid precipitate clogs stirring
Amine-HCl salt formation in Method A.
Dilute reaction mixture with more DCM. The salt is a byproduct; filter it off before aqueous workup if necessary.
Workflow Logic Diagram
Caption: Decision tree for selecting the optimal acylation protocol based on reagent stability and outcome monitoring.
Safety & Handling
Acid Chlorides: Potent lachrymators and corrosive. Handle only in a fume hood.
Exotherms: The reaction of amines with acid chlorides is highly exothermic. On scales >10g, active cooling is mandatory to prevent thermal runaway.
Spiro-Amine: Secondary amines can cause skin irritation. Wear nitrile gloves.
References
Greene, T. W., & Wuts, P. G. M. (1999).[6][7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed data on 1,3-dioxane stability).
PubChem. (n.d.).[8][9] 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7).[8][10][11][12] National Library of Medicine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acylation of Amines. Retrieved from [Link]
Comins, D. L., et al. (2001).[13] Reduction of N-acyl-2,3-dihydro-4-pyridones. Journal of Organic Chemistry, 66, 2181-2182.[13] (Context on piperidone reactivity).
Technical Support Center: Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane
Welcome to the dedicated technical support center for the synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for the synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic scaffold. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction outcomes, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Enhancing Yield and Purity
The synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane, typically achieved through the ketalization of piperidin-4-one with ethylene glycol, is a robust reaction. However, like any chemical transformation, it is susceptible to issues that can lead to diminished yields and the formation of impurities. This section provides a systematic approach to identifying and resolving these common problems.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue, from reagent quality to reaction conditions.
Question: My reaction has resulted in a very low yield of 1,4-Dioxa-8-azaspiro[5.5]undecane. What are the potential causes and how can I rectify this?
Answer: A low yield can be traced back to several key areas of the experimental setup and procedure. Let's break down the likely culprits and their solutions.
1. Reagent Quality and Stoichiometry:
Piperidin-4-one Hydrochloride vs. Free Base: Ensure you are using the correct form of the starting material. If using the hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) must be added to liberate the free amine for the subsequent N-protection step if applicable.
Purity of Ethylene Glycol: The presence of water in ethylene glycol can significantly hinder the ketalization reaction by shifting the equilibrium back towards the starting materials. It is crucial to use anhydrous ethylene glycol.
Solvent Purity: The solvent, often toluene or benzene to facilitate water removal, must be anhydrous. The presence of water will inhibit the reaction.
2. Inefficient Water Removal:
Azeotropic Distillation: The formation of the ketal is a reversible equilibrium reaction. To drive the reaction forward, the water produced must be continuously removed. A Dean-Stark apparatus is essential for this purpose. Ensure the apparatus is set up correctly and that the solvent is refluxing at a rate that allows for efficient azeotropic removal of water.
Drying Agents: While a Dean-Stark trap is the primary method, the use of molecular sieves within the reaction flask can also help to scavenge any residual water.
3. Catalyst Activity:
Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Ensure the catalyst is fresh and has not been deactivated by exposure to moisture.
Catalyst Loading: Use the appropriate catalytic amount. Too little catalyst will result in a sluggish reaction, while too much can lead to side reactions and purification difficulties.
4. Reaction Time and Temperature:
Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Optimal Temperature: The reaction should be maintained at the reflux temperature of the solvent to ensure efficient azeotropic removal of water.
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts can complicate purification and reduce the overall yield of the desired 1,4-Dioxa-8-azaspiro[5.5]undecane.
Question: My crude product shows multiple spots on TLC analysis, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
Answer: Impurity formation is often a result of side reactions involving the starting materials or intermediates. Understanding these potential pathways is key to mitigating them.
1. Unreacted Starting Materials:
Cause: As discussed in the low yield section, incomplete reaction due to insufficient reaction time, inefficient water removal, or deactivated catalyst will result in the presence of piperidin-4-one and ethylene glycol in the crude product.
Solution: Ensure complete consumption of the limiting reagent by monitoring the reaction and addressing the factors that can lead to an incomplete reaction.
2. Self-Condensation of Piperidin-4-one:
Cause: Under acidic conditions, piperidin-4-one can undergo self-aldol condensation reactions, leading to the formation of dimeric and oligomeric byproducts.
Solution: Maintain a controlled reaction temperature and avoid excessive amounts of acid catalyst. The dropwise addition of the catalyst can sometimes help to minimize localized high concentrations of acid.
3. Formation of Bis-Ketal:
Cause: If there is an excess of ethylene glycol and prolonged reaction times, there is a possibility of forming a bis-ketal with any diketone impurities that may be present or formed.
Solution: Use a stoichiometric or slight excess of ethylene glycol relative to piperidin-4-one.
4. Polymerization:
Cause: Strong acidic conditions and high temperatures can sometimes lead to the polymerization of ethylene glycol or the starting piperidin-4-one.
Solution: Use a catalytic amount of a milder acid catalyst if possible and maintain the reaction at the minimum temperature required for efficient reflux.
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating the pure 1,4-Dioxa-8-azaspiro[5.5]undecane can be challenging.
Question: I am having trouble isolating a pure sample of 1,4-Dioxa-8-azaspiro[5.5]undecane from the reaction mixture. What purification strategies are most effective?
Answer: The basic nature of the product and the physical properties of potential impurities will dictate the optimal purification strategy.
1. Work-up Procedure:
Neutralization: After the reaction is complete, it is crucial to neutralize the acid catalyst. This is typically done by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate. This will prevent the reverse reaction (ketal hydrolysis) during the work-up.
Extraction: The product is soluble in many common organic solvents. Extraction with a suitable solvent like dichloromethane or ethyl acetate, followed by washing with brine to remove residual water, is a standard procedure.
2. Purification Techniques:
Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
Crystallization/Recrystallization: The hydrochloride salt of 1,4-Dioxa-8-azaspiro[5.5]undecane is often a crystalline solid.[1] Conversion to the salt by treating the free base with HCl in a suitable solvent (e.g., isopropanol or acetone/chloroform) can facilitate purification by recrystallization.[1]
Column Chromatography: For the free base, which can be an oil, silica gel column chromatography can be used for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. However, be aware that the basicity of the amine can cause tailing on silica gel. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this issue.
Purification Method
Advantages
Disadvantages
Vacuum Distillation
Good for removing non-volatile impurities.
Requires thermal stability of the product.
Recrystallization (as HCl salt)
Can yield highly pure crystalline product.
Requires an additional step to form the salt.
Column Chromatography
Effective for separating closely related impurities.
Can be time-consuming and may lead to product loss on the column.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane?
A1: The synthesis proceeds via an acid-catalyzed ketalization reaction. The mechanism involves the following key steps:
Protonation of the carbonyl oxygen of piperidin-4-one by the acid catalyst.
Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon.
Proton transfer to one of the hydroxyl groups of the hemi-ketal intermediate.
Elimination of a water molecule to form an oxonium ion.
Intramolecular nucleophilic attack by the second hydroxyl group of the ethylene glycol moiety.
Deprotonation to regenerate the acid catalyst and yield the final spiroketal product.
Caption: General reaction scheme and key mechanistic steps for the synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane.
Q2: Can I use a different diol instead of ethylene glycol?
A2: Yes, other 1,2- or 1,3-diols can be used to form different spiroketal ring sizes. For example, using propane-1,3-diol would result in the formation of a six-membered ketal ring. The choice of diol will depend on the specific structural requirements of your target molecule.
Q3: What are some common applications of 1,4-Dioxa-8-azaspiro[5.5]undecane?
A3: This spirocyclic system is a valuable building block in medicinal chemistry. It is found in a variety of biologically active compounds, including ligands for sigma receptors, which are targets for the development of therapeutics for neurological disorders and cancer.[2] It is also used as a scaffold in the design of novel kinase inhibitors.
Q4: How should I store 1,4-Dioxa-8-azaspiro[5.5]undecane?
A4: The free base can be an oil or a low-melting solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and carbon dioxide. Storing it in a refrigerator or freezer can help to prolong its shelf life. The hydrochloride salt is typically a more stable crystalline solid and can be stored at room temperature, although protection from moisture is still recommended.
Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride
This protocol provides a general procedure for the synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane, followed by its conversion to the hydrochloride salt.
Hydrochloric acid (e.g., 2 M in diethyl ether or as a solution in isopropanol)
Diethyl ether or isopropanol
Equipment:
Round-bottom flask
Dean-Stark apparatus
Condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add piperidin-4-one hydrochloride, ethylene glycol (1.1 equivalents), and toluene.
Azeotropic Ketalization: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap and TLC analysis indicates the consumption of the starting material.
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 1,4-Dioxa-8-azaspiro[5.5]undecane free base.
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid dropwise with stirring until precipitation is complete.
Isolation: Collect the precipitated 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as isopropanol or an acetone/chloroform mixture.[1]
Caption: A step-by-step workflow for the synthesis and purification of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride.
References
Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
Navigating the Final Frontier: A Technical Guide to Removing Residual Solvents from Spiro-Piperidine Hydrochloride Salts
Technical Support Center Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center
Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a critical and often challenging step in active pharmaceutical ingredient (API) manufacturing: the removal of residual solvents from spiro-piperidine hydrochloride salts. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to ensure your final product meets the stringent purity and safety standards required in the pharmaceutical industry.[1][2][3]
The Challenge with Spiro-Piperidine Hydrochloride Salts
Spiro-piperidine moieties are prevalent in a wide range of pharmaceuticals due to their unique three-dimensional structures that can effectively probe biological targets. However, their hydrochloride salts, while often improving solubility and stability, can present significant challenges in the final drying stages. The ionic nature of the hydrochloride salt and the complex crystal lattice can tenaciously trap solvent molecules.[4] Furthermore, these compounds can be thermally sensitive, precluding the use of aggressive high-temperature drying methods.[5][6]
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise during the process of solvent removal.
Q1: Why is it so difficult to remove solvents from my spiro-piperidine hydrochloride salt?
The difficulty stems from a combination of factors. The ionic interactions within the crystal lattice of a hydrochloride salt can create a high-energy barrier for solvent molecules to escape.[4] Additionally, the specific crystal form (polymorph) of your salt can have channels or voids where solvent molecules become entrapped.[4][7] Some solvents may even form solvates, where the solvent molecule is an integral part of the crystal structure.
Q2: What are the regulatory limits for residual solvents?
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3C) for residual solvents in pharmaceuticals, classifying them based on their toxicity.[1][2][3][8] It is imperative to be aware of these limits for any solvent used in your synthesis and purification steps.
Q3: Can I just heat the salt at a high temperature to remove the solvent?
While tempting for its simplicity, high-temperature drying can be detrimental to many spiro-piperidine hydrochloride salts. These compounds can be heat-sensitive, leading to degradation, loss of activity, or discoloration.[5][9] It is crucial to determine the thermal stability of your compound before employing any heat-based drying method.
Q4: What is the first analytical technique I should use to check for residual solvents?
Gas Chromatography with Headspace sampling (GC-HS) is the most common and recommended technique for identifying and quantifying residual volatile organic solvents in pharmaceutical products.[10][11][12][13] For non-specific solvent content, Loss on Drying (LOD) can be a useful initial screening tool.[1]
Troubleshooting Guide: From Wet Cake to Pure API
This section provides a more detailed, step-by-step approach to tackling persistent residual solvent issues.
Issue 1: My GC-HS analysis shows significant levels of a Class 2 solvent (e.g., Dichloromethane, Toluene) even after standard oven drying.
Underlying Cause: Class 2 solvents have stricter limits due to their toxicity.[1][2][3] Their efficient removal is critical. Standard oven drying may not provide a sufficient driving force to remove solvents tightly bound within the crystal lattice, especially for thermally sensitive compounds where high temperatures are not an option.
Troubleshooting Workflow:
Caption: Decision workflow for high residual Class 2 solvents.
Step-by-Step Protocols:
1. Optimized Vacuum Oven Drying:
Vacuum drying is a cornerstone technique as it lowers the boiling point of solvents, allowing for their removal at lower temperatures, thus preserving the integrity of heat-sensitive APIs.[5][6][9][14][15]
Protocol:
Place a thin layer of the spiro-piperidine hydrochloride salt on a clean, flat drying tray. A thin layer maximizes the surface area for solvent evaporation.
Place the tray in a vacuum oven.
Begin by applying a low level of vacuum to avoid bumping of the powder.
Gradually increase the vacuum to the desired level (e.g., <10 mbar).
Slowly increase the temperature to a point that is safe for your compound (determined by thermal analysis, e.g., TGA/DSC).
Introduce a gentle nitrogen bleed. This will help to carry the solvent vapors away from the product surface and improve drying efficiency.
Dry for a predetermined time, with periodic GC-HS analysis to monitor the solvent content.
2. Recrystallization:
If vacuum drying is insufficient, recrystallization can be a powerful method to purify the compound and remove entrapped solvents.[16][17]
Protocol:
Select an appropriate solvent system. This typically involves a "good" solvent in which your compound is soluble at elevated temperatures and an "anti-solvent" in which it is poorly soluble.[16][18]
Dissolve the spiro-piperidine hydrochloride salt in the minimum amount of the hot "good" solvent.
Slowly add the "anti-solvent" until the solution becomes slightly turbid.
Allow the solution to cool slowly. Slow cooling promotes the formation of well-ordered crystals, which are less likely to trap solvent.
Collect the crystals by filtration.
Wash the crystals with a small amount of the cold anti-solvent to remove any residual mother liquor.
Dry the purified crystals using the optimized vacuum oven drying method described above.
Issue 2: My product contains a high level of a Class 3 solvent (e.g., Ethanol, Acetone, Isopropyl Alcohol) and appears amorphous or poorly crystalline.
Underlying Cause: Class 3 solvents have a lower toxic potential, but high levels can still be unacceptable and may indicate an inefficient crystallization or drying process.[1][8] An amorphous solid lacks a well-defined crystal lattice and can trap larger amounts of solvent compared to its crystalline counterparts.
Troubleshooting Workflow:
Caption: Troubleshooting high Class 3 solvents in amorphous solids.
This is a variation of the standard recrystallization aimed at inducing the formation of a more stable, crystalline polymorph.
Protocol:
Screen for solvent systems that are known to produce crystalline forms of similar compounds.
Prepare a slurry of your amorphous solid in the selected solvent or solvent mixture.
Stir the slurry at a controlled temperature for an extended period (hours to days). This allows for the gradual dissolution of the amorphous form and the crystallization of a more stable polymorph.
Monitor the solid form by techniques such as X-ray powder diffraction (XRPD) to confirm the transition to a crystalline form.
Once the transition is complete, filter the crystalline solid, wash, and dry as previously described.
2. Lyophilization (Freeze-Drying):
For highly heat-sensitive compounds or when a porous, easily dissolvable powder is desired, lyophilization is an excellent, albeit more complex, option.[19][20][21][22][23] This process involves freezing the material and then reducing the surrounding pressure to allow the frozen solvent to sublime directly from the solid to the gas phase.[20][23][24]
Protocol:
Dissolve the spiro-piperidine hydrochloride salt in a suitable solvent, typically water or a mixture of water and a co-solvent.
Freeze the solution to a temperature below its eutectic point.[21]
Apply a high vacuum to the frozen sample.
Gently heat the sample to provide the energy for sublimation (primary drying).
Once the bulk of the solvent is removed, a secondary drying step at a slightly higher temperature and lower vacuum can be used to remove residual bound solvent molecules.
Data Summary: A Comparative Overview
The following table provides a general comparison of the effectiveness of different drying techniques for removing common residual solvents. The actual values will be highly dependent on the specific spiro-piperidine hydrochloride salt and the processing conditions.
Drying Method
Typical Residual Solvent Levels
Advantages
Disadvantages
Atmospheric Oven Drying
Can be >5000 ppm
Simple, inexpensive
Not suitable for heat-sensitive compounds, often inefficient for tightly bound solvents
Vacuum Oven Drying
Often <1000 ppm
Lower temperatures, more efficient
Slower than atmospheric drying, requires vacuum equipment
Recrystallization followed by Vacuum Drying
Can achieve <500 ppm
High purity, can change polymorph
More complex, potential for product loss
Lyophilization
Often <100 ppm
Excellent for heat-sensitive compounds, produces a porous product
Know Your Material: Thoroughly characterize your spiro-piperidine hydrochloride salt, including its thermal stability (TGA/DSC), crystal form (XRPD), and hygroscopicity.
Solvent Selection is Key: During the synthesis and purification process, opt for less toxic, more easily removable solvents (Class 3) whenever possible.[1][3]
Analytical Vigilance: Regularly monitor residual solvent levels throughout your process using a validated analytical method like GC-HS.[10][13][25][26][27][28]
Process Understanding: A deep understanding of the interplay between your compound's properties, the chosen solvents, and the drying method is crucial for successful and reproducible solvent removal.
By approaching the challenge of residual solvent removal with a systematic and informed strategy, you can ensure the quality, safety, and efficacy of your spiro-piperidine hydrochloride salt, paving the way for successful drug development.
References
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). [Link]
Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques - sinothermo. [Link]
Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview. [Link]
Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing - AZoM. [Link]
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. [Link]
Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing - Guangdong Yuanyao Test Equipment Co.,Ltd. [Link]
ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). [Link]
Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
Vacuum Drying for API - Equilibar Vacuum Regulators. [Link]
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. [Link]
Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. [Link]
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. [Link]
ICH Q3C (R9) Guideline on impurities - EMA. [Link]
EP2985038A1 - Lyophilized API preparation - Google P
GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - RSC Publishing. [Link]
Residual Solvents Determination by HS-GC with Flame Ionization Detector in Omeprazole Pharmaceutical formulations. [Link]
Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. [Link]
Crystal Polymorphism in Chemical Process Development - Annual Reviews. [Link]
Drying Process in Pharmaceutical Technology | PDF | Clothes Dryer | Tablet (Pharmacy) - Scribd. [Link]
DRYING TECHNIQUES IN PHARMACY | PPTX - Slideshare. [Link]
Fundamentals of Pharmaceutical Freeze Drying - GEA. [Link]
Spray Drying of Chitosan Acid Salts: Process Development, Scaling Up and Physicochemical Material Characterization - MDPI. [Link]
Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues - ePrints Soton. [Link]
Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. [Link]
Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. - SciSpace. [Link]
(PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]
Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF - ResearchGate. [Link]
Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica - Googleapis.com.
Lyophilisation in Pharmaceutical Manufacturing: Enhancing Drug Stability and Shelf Life - PharmaSource. [Link]
How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? | ResearchGate. [Link]
Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs - PMC. [Link]
US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google P
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. [Link]
Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents - ResearchGate. [Link]
WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google P
Troubleshooting low solubility of spiro-amine salts in organic solvents
Topic: Troubleshooting low solubility of spiro-amine salts in organic solvents Content Type: Technical Support Center / Troubleshooting Guide Executive Summary You are likely reading this because you have synthesized a n...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting low solubility of spiro-amine salts in organic solvents
Content Type: Technical Support Center / Troubleshooting Guide
Executive Summary
You are likely reading this because you have synthesized a novel spirocyclic amine, formed a salt (likely HCl or TFA) to stabilize it, and now find it is insoluble in the organic solvents required for purification, transfer, or assay preparation (e.g., DCM, THF, EtOAc).
This is a known paradox in modern medicinal chemistry. While spiro-scaffolds are designed to escape "flatland" and improve physicochemical properties like metabolic stability and aqueous solubility, their rigid 3D architecture often leads to exceptionally high crystal lattice energies when paired with small, hard counter-ions.
This guide provides a diagnostic workflow to overcome these solubility "brick walls" by manipulating thermodynamics, solvent interactions, and counter-ion selection.
Part 1: The Diagnostic Phase (The "Why")
Before attempting random solvent mixtures, you must identify the thermodynamic barrier. Solubility is the net result of two competing energy terms:
Lattice Energy (
): The energy required to break the crystal structure (Solute-Solute).
Solvation Energy (
): The energy released when solvent molecules surround the ions (Solute-Solvent).
The Spiro-Problem: Spirocyclic amines possess a rigid, orthogonal geometry. Unlike flexible alkyl amines, they pack efficiently in the solid state. When you add a "hard" counter-ion (like Chloride), the ionic bond + rigid packing creates a lattice energy so high that typical organic solvents cannot overcome it.
Visualizing the Barrier
The following diagram illustrates the thermodynamic conflict preventing your salt from dissolving.
Caption: Figure 1. The dissolution of spiro-amine salts requires the solvation energy (provided by the solvent) to exceed the crystal lattice energy.[1] Standard organic solvents often fail this threshold.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My HCl salt is insoluble in DCM and MeOH. I cannot run NMR or purify it."
Diagnosis: You have likely formed a "Rock-Salt." The Hydrochloride counter-ion is small and charge-dense, creating a tight ionic lattice with the rigid spiro-amine. DCM (dichloromethane) lacks the polarity to dissociate this ion pair.
Solution: The "Lipophilic Shift" Strategy
To dissolve a salt in organic media, you must make the counter-ion "look" like the solvent. Switch from inorganic ions (Cl⁻, Br⁻) to lipophilic organic ions.
Protocol: Counter-Ion Exchange (Metathesis)
Dissolve: Take your insoluble HCl salt and suspend it in water (or minimal MeOH).
Free Base: Neutralize with saturated NaHCO₃ and extract into DCM. Dry and concentrate to get the Free Base .[2]
Resalt: React the free base with a Lipophilic Acid (1.0 eq) in a solvent like THF or Acetone.
Recommended Lipophilic Counter-Ions:
Counter-Ion
Acid Source
Solubility Profile
Tosylate (TsOH)
p-Toluenesulfonic acid
Excellent in DCM, CHCl₃, EtOAc. Adds aromatic stacking.
Besylate
Benzenesulfonic acid
Good balance for organic solubility.
Mesylate
Methanesulfonic acid
Better than HCl, but can still be polar.
| Stearate/Oleate | Stearic/Oleic acid | "Fatty" salts. Extreme solubility in non-polars (Hexane/EtOAc), often used for lipid formulations. |
Expert Insight: If you need the salt solely for purification/characterization, use the Tosylate . It crystallizes well but dissolves readily in chlorinated solvents due to the lipophilic toluene ring [1].
Issue 2: "I cannot change the counter-ion (it must be HCl). How do I get it into solution?"
Diagnosis: You are fighting the dielectric constant (
). DCM () cannot shield the ionic charge. You need a "Bridge Solvent."
Solution: The Co-Solvent Wedge
Do not use pure solvents. Use a binary system where a small amount of a high-dielectric solvent "wedges" the lattice open, allowing the bulk organic solvent to solvate the lipophilic spiro-scaffold.
Recommended Binary Systems:
DCM + Methanol: Start with 5% MeOH in DCM. If insoluble, increase to 10% or 20%.
Warning: High MeOH loads can make workups difficult (miscibility with water).
DCM + Hexafluoroisopropanol (HFIP):
The "Magic Bullet": Add 1-5% HFIP. HFIP is a potent hydrogen-bond donor that disrupts strong amine-salt lattices better than almost any other organic solvent.
EtOAc + Ethanol: A greener alternative. 10-20% EtOH often solubilizes salts in Ethyl Acetate.
Issue 3: "The salt oils out (forms a gum) instead of dissolving or crystallizing."
Diagnosis: This is common with spiro-amines. The compound is in a "middle state"—too polar for the organic solvent but too lipophilic to fully precipitate. It has formed a liquid co-acervate.
Troubleshooting Flowchart:
Caption: Figure 2. Decision tree for managing "oiling out" phenomena in spiro-amine salt formation.
Detailed Fixes for Oiling Out:
Trituration: If the oil is in a non-polar solvent (like Ether/Hexane), decant the solvent, add fresh solvent, and sonicate. The mechanical energy can force the oil to organize into a solid lattice.
The "Cloud Point" Method: Dissolve the oil in a minimal amount of "Good" solvent (e.g., MeOH). Dropwise add a "Bad" solvent (e.g., Et₂O) with vigorous stirring until the solution turns slightly cloudy. Stop and let it stand. Do not overshoot.
Issue 4: "My salt is hygroscopic and becomes a sticky mess on the filter."
Diagnosis: Spiro-amine salts, especially HCl or Mesylates, can be extremely hygroscopic if the lattice packing is inefficient (leaving voids for water).
Solution:
Switch to a Non-Hygroscopic Counter-ion: Fumarate, Succinate, or Phosphate salts often form non-hygroscopic hydrates or anhydrous forms that are stable [2].
Lyophilization (Freeze Drying): Instead of filtering, dissolve the salt in t-Butanol/Water (1:1) and lyophilize. This yields a fluffy, amorphous powder that is easier to handle than a sticky gum, although it may still be hygroscopic.
Part 3: Experimental Data & Comparison
Table 1: Solvent Dielectric Constants vs. Spiro-Salt Solubility
Use this table to select a "Bridge Solvent" for your binary mixture.
Solvent
Dielectric Constant ()
Solvation Capability for Salts
Recommended Use
Hexane
1.9
None
Anti-solvent (precipitant)
Toluene
2.4
Very Low
Anti-solvent; good for azeotroping water
DCM
8.9
Low
Primary solvent; needs polar helper
Acetone
20.7
Moderate
Good for crystallizing Tosylates/Mesylates
Ethanol
24.5
High
Excellent co-solvent (10-20%)
Methanol
32.7
Very High
Strongest organic dissolver; use sparingly
DMSO
46.7
Extreme
"Universal" solvent; hard to remove
Part 4: References
Gould, S. (1986). Salt Selection for Basic Drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Wermuth, C. G., & Stahl, P. H. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Zheng, Y., et al. (2014).[3] The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling solvents and chemical substances.
Author: BenchChem Technical Support Team. Date: February 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Center for Heterocyclic Process Development.
Below is the technical support dossier for 8-azaspiro[5.5]undecane . This scaffold—a piperidine spiro-fused to a cyclohexane—is a deceptive structure. While it appears simple, its high symmetry and aliphatic saturation often turn its NMR spectrum into an uninterpretable "forest" of multiplets, hiding critical impurities like linear alkylation byproducts or incomplete cyclization intermediates.
This guide is structured to help you deconvolute these signals and purify your compound to pharmaceutical standards.
Module 1: Diagnostic Troubleshooting (Q&A)
Issue 1: The "Aliphatic Forest" (0.8 – 1.9 ppm) is unintelligible.
User Complaint: "I cannot integrate the cyclohexane protons. The region from 1.2 to 1.8 ppm is a broad hump with sharp spikes on top. Is this polymerization?"
Technical Diagnosis:
This is rarely polymerization. In spirocyclic synthesis, this "hump" is usually a conflation of three artifacts:
Conformational Broadening: The spiro-fusion locks the piperidine and cyclohexane rings into specific chair conformations. At room temperature, slow chair-flipping (ring inversion) broadens the axial/equatorial proton signals.
Grease/Solvent Trapping: The lipophilic cyclohexane moiety is a "sponge" for vacuum grease (
0.07, 0.88, 1.26) and hexanes ( 0.88, 1.26).
Linear Alkyl Impurities: If you used the Alkylation Route (e.g., alkylating isonipecotate with 1,5-dibromopentane), the sharp spikes are likely mono-alkylated open-chain intermediates that failed to close the second ring.
Corrective Action:
The "Heat Check": Run the NMR at 50°C (323 K) .
Result: If the hump resolves into sharp multiplets, it is conformational. You have the product.
Result: If the hump remains broad but sharp spikes persist, you have linear impurities.
The "D2O Shake": Add 2 drops of
and shake. If the baseline cleans up, you likely had wet solvent or non-specific H-bonding aggregates.
Issue 2: "Ghost" Doublets in the Carbonyl/Alkene Region.
User Complaint: "I see weak doublets around 3.8–4.0 ppm or small peaks near 6.0 ppm. My target is saturated. Where is this coming from?"
Technical Diagnosis:
You are likely seeing Ketal/Acetal Remnants .
The 8-azaspiro[5.5]undecane scaffold is frequently synthesized via 1,4-dioxa-8-azaspiro[5.5]undecane (a ketal-protected ketone) to prevent side reactions during piperidine ring closure.
3.9 ppm (s): Unhydrolyzed ethylene glycol ketal (protecting group intact).
5.8 – 6.2 ppm: If you performed a Ring-Closing Metathesis (RCM) strategy (less common but possible), these are unreduced internal olefins.
Corrective Action:
Ketal Removal: Treat with
HCl in THF/Water (1:1) at 60°C for 4 hours. The ketal is sterically hindered by the spiro center and requires forcing conditions.
Issue 3: The Nitrogen Alpha-Protons are Shifted Downfield.
User Complaint: "The protons adjacent to the nitrogen (
2.6–2.8 expected) are showing up at 3.2–3.5 ppm. Is my structure wrong?"
Technical Diagnosis:
Your structure is likely correct, but you have isolated the Salt Form .
Free Base:
-protons appear at 2.6 – 2.9 ppm .
HCl/TFA Salt: Protonation of the amine creates an inductive effect, shifting
-protons to 3.2 – 3.6 ppm . This often happens if you used HCl in dioxane for deprotection (e.g., Boc removal) or did not neutralize after an acid workup.
Corrective Action:
Perform the Salt Break Protocol (see Protocols section below) to verify the free base shifts.
Module 2: Impurity Profiling by Synthesis Route
The specific impurities you see depend entirely on how you built the spiro ring. Identify your route below to find the culprit.
Route A: Double Alkylation (The "Geminal" Approach)
The -keto ester intermediate exists in equilibrium with its enol form.
3.7 / 4.1
Quartets
Ethyl Ester Residues
Failure to decarboxylate the intermediate. You still have the ester pendant.
2.1 – 2.4
Singlet/Multiplet
Retro-Dieckmann Product
Ring opening due to prolonged exposure to base/moisture.
Module 3: Decision Logic (Workflow)
Use this logic flow to determine the next step in your purification process.
Caption: Diagnostic logic flow for identifying impurities in spirocyclic amine NMR spectra.
Module 4: Validated Purification Protocols
Protocol A: The "Salt Break" (For Shifted NMR Signals)
Use this when your alpha-protons are >3.0 ppm or peaks are unusually broad.
Dissolution: Dissolve 50 mg of the crude salt in 2 mL of DCM (Dichloromethane) . Note: If insoluble, use 10% MeOH in DCM.
Basification: Add 2 mL of 1M NaOH (aq). Vortex or shake vigorously for 2 minutes.
Separation: Allow layers to separate. The spiro-amine (free base) will migrate to the DCM layer.
Drying: Pipette the organic (bottom) layer through a pipette tip plugged with cotton and anhydrous
directly into a clean vial.
Evaporation: Evaporate solvent under nitrogen flow (avoid high heat to prevent oxidation).
Re-Analysis: Dissolve in
and run NMR. The alpha-protons should shift upfield to 2.6–2.8 ppm .
Protocol B: Scavenging Unreacted Amines
Use this for Route A impurities (linear alkyl amines).
Resin Selection: Use Isocyanate-functionalized polystyrene resin (e.g., PS-Isocyanate). This resin reacts rapidly with primary and secondary amines (impurities) but reacts much slower with the sterically hindered spiro-secondary amine (if N-protected) or can be tuned by stoichiometry.
Alternative: If your product is a tertiary amine (N-alkylated), use PS-TsOH (acidic resin) to catch the product, wash away impurities, and release with ammonia in MeOH.
Procedure:
Dissolve crude mixture in DCM.
Add 2-3 equivalents of resin (relative to estimated impurity).
Shake gently for 4 hours at room temperature.
Filter off the resin.
Concentrate filtrate.
References
Spirocyclic Scaffold Synthesis: Smith, J. et al. "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring: 8-Benzyl-1,4-dioxa-8-azaspiro[5.5]undecane." Synthesis, 2010.[4][5][6]
Dieckmann Condensation Mechanisms: Davis, B. R., & Garratt, P. J.[7] "Acylation of Esters, Ketones and Nitriles."[7] Comprehensive Organic Synthesis, 1991.
Histrionicotoxin (Spiro-piperidine) Analogs: Stockman, R. A. "The Chemistry of Spirocyclic Imines and Amines." Royal Society of Chemistry, 2005.
NMR Impurity Tables: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010.[4][5][6]
A Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 1,4-Dioxa-8-azaspiro[5.5]undecane Introduction 1,4-Dioxa-8-azaspiro[5.5]undecane is a spirocyclic heteroalkane with a molecular weight of 157.22 g/mol . I...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 1,4-Dioxa-8-azaspiro[5.5]undecane
Introduction
1,4-Dioxa-8-azaspiro[5.5]undecane is a spirocyclic heteroalkane with a molecular weight of 157.22 g/mol . Its structure, featuring a piperidine ring fused to a 1,4-dioxane ring via a spiro junction, makes it a valuable scaffold in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 1,4-Dioxa-8-azaspiro[5.5]undecane, offers a comparison with alternative analytical techniques, and presents a detailed experimental protocol for its analysis.
While direct experimental fragmentation data for this specific compound is not widely published, we can predict its fragmentation behavior based on the well-established principles of mass spectrometry and the known fragmentation patterns of related structural motifs, particularly piperidine derivatives.[1][2]
Predicted LC-MS Fragmentation Pattern
Under typical Electrospray Ionization (ESI) in positive ion mode, 1,4-Dioxa-8-azaspiro[5.5]undecane is expected to readily form a protonated molecule [M+H]⁺ at an m/z of 158.[3] The subsequent fragmentation of this precursor ion in a tandem mass spectrometer (MS/MS) is likely to be driven by the protonated nitrogen atom of the piperidine ring, leading to characteristic fragmentation pathways.
The primary fragmentation mechanisms anticipated for the [M+H]⁺ ion of 1,4-Dioxa-8-azaspiro[5.5]undecane are:
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[4][5] The cleavage of the C-C bond adjacent to the nitrogen atom can result in the formation of a stable iminium ion. For 1,4-Dioxa-8-azaspiro[5.5]undecane, this would involve the opening of the piperidine ring.
Ring Fission: The piperidine ring can undergo cleavage at various points, leading to the formation of different acyclic fragment ions.[1]
Loss of Neutral Molecules: The fragmentation cascade may also involve the loss of small, stable neutral molecules from the 1,4-dioxane ring, such as formaldehyde (CH₂O) or ethylene oxide (C₂H₄O).
The following diagram illustrates the proposed major fragmentation pathways:
Caption: Proposed major fragmentation pathways for protonated 1,4-Dioxa-8-azaspiro[5.5]undecane.
Data Summary: Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for 1,4-Dioxa-8-azaspiro[5.5]undecane in positive ion ESI-MS/MS.
Precursor Ion (m/z)
Proposed Fragment Ion (m/z)
Proposed Neutral Loss
Putative Structure/Description
158
114
C₂H₄O (44 Da)
Loss of ethylene oxide from the dioxane ring
158
98
C₂H₄O₂ (60 Da)
Cleavage of the spiro junction and loss of the dioxane moiety
158
84
C₃H₆O₂ (74 Da)
Iminium ion formed after piperidine ring opening and subsequent cleavage
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool for the analysis of 1,4-Dioxa-8-azaspiro[5.5]undecane, other techniques can provide complementary information.
Technique
Advantages
Disadvantages
LC-MS
High sensitivity and selectivity, provides molecular weight and structural information through fragmentation.[6]
Fragmentation can be complex and may not always provide unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information, enabling unambiguous identification and stereochemical analysis.
Lower sensitivity compared to MS, requires larger sample amounts, and is not readily coupled to a separation technique for complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Excellent separation for volatile and semi-volatile compounds, extensive spectral libraries available for identification.[7]
Requires derivatization for non-volatile compounds, thermal degradation of the analyte is possible.
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed methodology for the fragmentation analysis of 1,4-Dioxa-8-azaspiro[5.5]undecane.
Sample Preparation
Prepare a stock solution of 1,4-Dioxa-8-azaspiro[5.5]undecane at 1 mg/mL in methanol.
Dilute the stock solution with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.
Filter the sample through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC) Parameters
Parameter
Recommended Condition
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate
0.3 mL/min
Injection Volume
2 µL
Column Temperature
40 °C
Mass Spectrometry (MS) Parameters
Parameter
Recommended Setting
Ionization Source
Electrospray Ionization (ESI)
Polarity
Positive
Capillary Voltage
3.5 kV
Cone Voltage
30 V
Source Temperature
120 °C
Desolvation Temperature
350 °C
Desolvation Gas Flow
800 L/hr
Cone Gas Flow
50 L/hr
Scan Mode
Full Scan (m/z 50-300) and Product Ion Scan
Precursor Ion for MS/MS
m/z 158
Collision Energy
Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
The following diagram illustrates the experimental workflow:
Caption: A streamlined workflow for the LC-MS/MS analysis of 1,4-Dioxa-8-azaspiro[5.5]undecane.
Conclusion
This guide provides a predictive framework for understanding the LC-MS fragmentation pattern of 1,4-Dioxa-8-azaspiro[5.5]undecane. By leveraging established fragmentation mechanisms of related compounds, researchers can anticipate the major fragment ions and design robust analytical methods for the characterization of this important chemical entity. The provided experimental protocol offers a starting point for method development, which should be further optimized based on the specific instrumentation and analytical goals. A comparative understanding of alternative techniques further empowers researchers to select the most appropriate analytical strategy for their needs.
References
Shishkin, V. N., et al. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Chemistry of Heterocyclic Compounds, 54(1), 85-97. [Link]
Potapov, V. A., et al. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]decan-2-yliden)amines. Rapid Communications in Mass Spectrometry, 17(1), 63-66. [Link]
Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biological Mass Spectrometry, 16(1-12), 443-446. [Link]
Xia, J., Wang, J., & Li, Y. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]
Comparing reactivity of [5.5]undecane vs [4.5]decane spiro systems
An In-Depth Comparative Guide to the Reactivity of Spiro[5.5]undecane and Spiro[4.5]decane Systems For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic systems, characterized by two ri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Reactivity of Spiro[5.5]undecane and Spiro[4.5]decane Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic systems, characterized by two rings connected through a single common atom, are prominent structural motifs in a vast array of natural products, pharmaceuticals, and materials.[1][2] Their rigid, three-dimensional architecture provides a unique scaffold for molecular design, influencing biological activity and material properties. Among the diverse family of spirocycles, spiro[5.5]undecane and spiro[4.5]decane represent fundamental frameworks. While structurally similar, the seemingly subtle difference in the size of one of the constituent rings—a six-membered versus a five-membered ring—imparts significant and often predictable differences in their chemical reactivity.
This guide provides a comprehensive comparison of the reactivity of spiro[5.5]undecane and spiro[4.5]decane systems. We will delve into their conformational intricacies, explore how these structural nuances govern their behavior in key chemical transformations, and provide actionable experimental protocols. This analysis is designed to equip researchers, particularly those in drug development and synthetic chemistry, with the insights needed to strategically leverage the distinct properties of these two important spirocyclic systems.
Structural and Conformational Analysis: The Foundation of Reactivity
The reactivity of any molecule is intrinsically linked to its three-dimensional structure. For spiro[5.5]undecane and spiro[4.5]decane, the key differentiating factor is the inherent ring strain and conformational flexibility of five-membered versus six-membered rings.
Spiro[5.5]undecane: This system is composed of two cyclohexane rings. The six-membered rings can adopt a stable chair conformation, which minimizes both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).[3] This results in a relatively stable and rigid structure. The conformational behavior of substituted spiro[5.5]undecanes has been extensively studied, revealing a preference for conformations that minimize steric interactions.[4][5][6]
Spiro[4.5]decane: This system consists of a cyclopentane ring and a cyclohexane ring. The five-membered cyclopentane ring cannot achieve a perfectly staggered conformation and is therefore inherently more strained than a cyclohexane ring.[3] It adopts flexible envelope and twist conformations to alleviate some of this strain. This increased ring strain, a combination of angle and torsional strain, makes the spiro[4.5]decane system thermodynamically less stable than its spiro[5.5]undecane counterpart and, consequently, more prone to reactions that can relieve this strain.[3][7]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal structure data for 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride
Content Type: Publish Comparison Guide
Executive Summary
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride (CAS: 2126159-62-2) represents a critical spiro-piperidine scaffold used as a rigid linker in PROTAC design and as a core pharmacophore in GPCR ligand discovery. Unlike its more common 5-membered ketal analog (spiro[4.5]decane), the [5.5] system incorporates a 1,3-dioxane ring, introducing distinct conformational flexibility and lipophilicity profiles.
This guide provides a detailed characterization of the solid-state properties of the 8-aza-[5.5] HCl salt, contrasting it with its [4.5] homolog and 9-aza isomer to guide selection in medicinal chemistry campaigns.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
While single-crystal X-ray diffraction (SCXRD) provides the ultimate structural proof, the bulk solid-state properties (Melting Point, NMR, Elemental Analysis) act as the primary quality attributes for this intermediate. The data below synthesizes experimental findings for the HCl salt forms.
Thermal Properties & Crystallinity
The melting point (MP) serves as a proxy for crystal lattice energy and stability.
1,4-Dioxa-8-azaspiro[5.5]undecane HCl:
Appearance: White crystalline solid.
Melting Point:160 – 162 °C [1].
Lattice Stability: Lower than the [4.5] analog, suggesting a less efficiently packed lattice due to the flexibility of the 6-membered dioxane ring compared to the rigid 5-membered dioxolane.
Acidification: Dissolve the crude reaction mixture or free base in water. Acidify the aqueous phase with 10 M HCl (approx. 1.5 eq) to ensure full protonation of the piperidine nitrogen.
Extraction: Extract the acidic aqueous phase with EtOAc (
volume). Note: The protonated salt typically remains in the aqueous phase or precipitates; however, for this lipophilic spiro-ketal, the extraction removes non-basic impurities.
Isolation: If the salt precipitates, filter directly. If soluble, concentrate the aqueous layer or use a biphasic extraction if the salt is lipophilic enough (common for larger spiro systems).
Recrystallization: Dissolve the crude solid in minimal hot Ethanol. Add Ethyl Acetate dropwise until turbidity is observed. Cool slowly to 4 °C to generate X-ray quality crystals.
Visualization of Workflow
Caption: Step-by-step isolation and crystallization protocol for the target hydrochloride salt.
Understanding why the [5.5] salt differs from the [4.5] salt is crucial for scaffold selection.
Conformational Flexibility
[4.5] System: The 1,3-dioxolane (5-membered) ring is relatively planar and rigid. This locks the spiro-piperidine into a fixed conformation, leading to higher packing efficiency and a higher melting point (193–198 °C).
[5.5] System: The 1,3-dioxane (6-membered) ring exists in a chair conformation. The spiro-fusion creates a "bi-chair" system. This introduces more degrees of freedom and steric bulk, disrupting the tight crystal packing seen in the [4.5] analog, resulting in a lower melting point (160–162 °C).
Isomer Impact (8-aza vs. 9-aza)
8-aza: Nitrogen is para to the spiro carbon in the piperidine ring.
9-aza: Nitrogen is meta to the spiro carbon.
Observation: The 9-aza isomer (MP 191–193 °C) recovers the stability lost in the 8-aza [5.5] system. This suggests that the symmetry of the 9-aza substitution allows for more favorable intermolecular hydrogen bonding networks (N-H...Cl) in the solid state compared to the 8-aza [5.5] geometry.
Decision Logic for Researchers
Caption: Decision tree for selecting between [4.5] and [5.5] spiro-piperidine scaffolds based on physical properties.
References
Thieme Connect. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. (Accessed 2024).[1]
Benchmarking 1,4-Dioxa-8-azaspiro[5.5]undecane: A Comparative Guide to Rigid Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals In the intricate world of modern drug design, particularly in the burgeoning field of targeted protein degradation with technologies like Proteolysis Target...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern drug design, particularly in the burgeoning field of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is far from a trivial decision. Once considered a mere spacer, the linker is now understood to be a critical determinant of a molecule's overall efficacy, influencing everything from ternary complex formation and stability to pharmacokinetic properties.[1][] This guide provides a deep dive into the comparative performance of 1,4-Dioxa-8-azaspiro[5.5]undecane against other commonly employed rigid linkers, offering a data-centric perspective for rational drug design.
The debate between flexible and rigid linkers is a pivotal one in medicinal chemistry.[1] Flexible linkers, such as those based on polyethylene glycol (PEG) or simple alkyl chains, offer conformational adaptability.[1][3] However, this flexibility can come at an entropic cost upon binding and may lead to less stable ternary complexes.[] Rigid linkers, by contrast, pre-organize the molecule into a more defined conformation, which can lead to more energetically favorable and stable interactions with target proteins and E3 ligases.[1][] Among the diverse array of rigid linkers, which includes aromatic rings, piperazines, piperidines, and triazoles, spirocyclic systems like 1,4-Dioxa-8-azaspiro[5.5]undecane are gaining prominence for their unique three-dimensional structures.[3][4]
This guide will explore the synthesis, structural features, and performance of 1,4-Dioxa-8-azaspiro[5.5]undecane in comparison to other established rigid linkers, supported by experimental data and detailed methodologies for key evaluative assays.
The Rise of Rigidity: A Structural Overview
Rigid linkers are characterized by cyclic or planar elements that restrict molecular conformation. This pre-organization can be a significant advantage in designing molecules that need to adopt a specific orientation to be active.[1][3] The most common classes of rigid linkers include:
Cycloalkane-Based Linkers: Piperazine and piperidine are widely used heterocyclic scaffolds that enhance rigidity and can also improve water solubility and metabolic stability.[3][5] Their robust nature often translates to better pharmacokinetic profiles.[3]
Aromatic-Based Linkers: Phenyl rings and other aromatic systems provide planarity and rigidity. The delocalized π-electrons in these systems can also contribute to non-covalent interactions, such as π-π stacking, which can help stabilize the ternary complex.[3]
Triazole-Based Linkers: Often synthesized via "click chemistry," triazole rings are metabolically stable and can help reduce oxidative degradation.[3][] They are a popular choice for creating libraries of compounds for structure-activity relationship (SAR) studies.[7]
Spirocyclic Linkers: These structures, including 1,4-Dioxa-8-azaspiro[5.5]undecane, offer a unique three-dimensional and rigid geometry.[3] This locked conformation can reduce rotational freedom, potentially enhancing selectivity by pre-organizing the molecule into an active conformation that favors ternary complex formation.[3]
1,4-Dioxa-8-azaspiro[5.5]undecane: A Closer Look
1,4-Dioxa-8-azaspiro[5.5]undecane is a spirocyclic heterocycle that has garnered interest as a rigid linker in medicinal chemistry. Its synthesis is achievable through multi-step routes, often starting from commercially available materials.
Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane Derivatives
A general approach to synthesizing derivatives of this spirocycle for incorporation into larger molecules like PROTACs involves the initial formation of the core structure, followed by functionalization. For instance, a common strategy for creating PROTACs is to have a "clickable" handle on the linker, such as an azide, which can then be readily conjugated to a warhead or E3 ligase ligand bearing an alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7]
Comparative Performance Metrics: A Data-Driven Analysis
The ultimate test of a linker's utility lies in its performance in a biological context. Key parameters for evaluating linkers in the context of targeted protein degraders include degradation efficiency (DC50 and Dmax), ternary complex stability, metabolic stability, and cell permeability. While direct head-to-head comparative studies of 1,4-Dioxa-8-azaspiro[5.5]undecane against other rigid linkers in the same molecular context are limited in the public literature, we can synthesize a comparative overview based on available data and established principles.
Table 1: Representative Performance of Rigid Linkers in PROTACs
Linker Type
Representative Structure
Target Protein
E3 Ligase
DC50
Dmax (%)
Key Observations
1,4-Dioxa-8-azaspiro[5.5]undecane
(Hypothetical) BRD4CRBN(Hypothetical) Low nM>90Spirocyclic rigidity may pre-organize the molecule for potent degradation.PiperazineBRD4CRBNLow nM>90Widely used, known to improve solubility and metabolic stability.[8][9]TriazoleBRD4VHL/CRBNVariableVariable"Clickable" nature facilitates library synthesis for linker optimization.[7]Aromatic (Phenyl)BRD4CRBNVariableVariablePlanarity can aid in forming stabilizing π-π interactions.[3]
Note: The data for 1,4-Dioxa-8-azaspiro[5.5]undecane is presented as a hypothetical example based on the expected benefits of spirocyclic linkers. The other data points are synthesized from multiple sources for comparative illustration, and direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.[1]
Experimental Protocols for Linker Evaluation
To rigorously benchmark 1,4-Dioxa-8-azaspiro[5.5]undecane against other rigid linkers, a series of standardized experiments are essential. The following are detailed protocols for key assays.
Ternary Complex Formation and Stability Assessment
The ability of a PROTAC to form a stable ternary complex with the target protein and the E3 ligase is paramount to its function.[1] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify these interactions.
a) Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.
Protocol:
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.[1]
Binary Interaction Analysis:
Inject a series of concentrations of the target protein over the immobilized E3 ligase to measure their direct interaction.
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine its binary binding affinity.[1]
Ternary Complex Analysis:
Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.[1]
Alternatively, inject the PROTAC first to form the binary complex, followed by the injection of the target protein.[1]
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions.[1] The cooperativity factor (α) can be calculated from the binding affinities.[1]
b) Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binding, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[1][]
Protocol:
Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heat of dilution effects.
Binary Titrations:
Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.[1]
Titrate the PROTAC into the target protein solution to determine the other binary interaction.[1]
Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein.[1]
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to extract the thermodynamic parameters for ternary complex formation.[1]
PROTAC-mediated protein degradation pathway.
In Vitro Metabolic Stability Assessment
The metabolic stability of a PROTAC is a critical factor for its in vivo efficacy.[10] Liver microsomal stability assays are a standard in vitro method to predict hepatic clearance.
Objective: To determine the rate of metabolism of a PROTAC by liver microsomes.
Protocol:
Preparation:
Prepare a solution of the test compound (PROTAC) at a final concentration of 1 µM.
Prepare a reaction mixture containing liver microsomes (e.g., human or rat) at a concentration of 0.5 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4).[11]
Incubation:
Pre-incubate the reaction mixture at 37°C.
Initiate the metabolic reaction by adding an NADPH-regenerating system.[12]
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[12]
Analysis:
Centrifuge the samples to pellet the precipitated proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.[12]
Data Analysis: Plot the natural log of the percentage of remaining compound against time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).
Workflow for Microsomal Stability Assay.
Cell Permeability Assessment
For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and cell permeability.[3]
Objective: To determine the rate of transport of a PROTAC across a Caco-2 cell monolayer.
Protocol:
Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a Transwell™ system for 18-22 days to allow for differentiation into a polarized monolayer.[13]
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14]
Transport Study:
Apical to Basolateral (A-B) Transport: Add the test PROTAC (typically at 10 µM) to the apical (A) side and measure its appearance on the basolateral (B) side over time.[13]
Basolateral to Apical (B-A) Transport: Add the test PROTAC to the basolateral (B) side and measure its appearance on the apical (A) side over time to assess active efflux.[13]
Sample Analysis: Quantify the concentration of the PROTAC in the receiver compartment at various time points using LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to identify if the compound is a substrate for efflux transporters.[13]
Note: For PROTACs, which are often large molecules with low passive permeability, modifications to the standard Caco-2 assay protocol, such as the addition of bovine serum albumin (BSA) to the assay buffer, may be necessary to improve recovery and obtain meaningful data.[15]
Conclusion: The Strategic Advantage of Spirocyclic Rigidity
The rational design of linkers is a cornerstone of developing successful targeted protein degraders and other complex small molecules. While flexible linkers have their place, the trend towards incorporating rigid motifs is driven by the desire for improved metabolic stability and pre-organized conformations that can lead to more potent biological activity.[1][10]
1,4-Dioxa-8-azaspiro[5.5]undecane represents a compelling option in the medicinal chemist's toolbox of rigid linkers. Its unique three-dimensional, spirocyclic structure offers a high degree of conformational restriction, which can be advantageous for optimizing ternary complex formation and enhancing selectivity.[3] While more direct comparative data is needed to definitively position it against more established rigid linkers like piperazine and triazoles, the structural principles and the available data on related spirocyclic systems suggest that it holds significant promise.
A systematic approach, involving the synthesis and parallel evaluation of PROTACs with different rigid linker architectures, is essential for identifying the optimal linker for a given target.[1] The experimental protocols provided in this guide offer a robust framework for researchers to navigate the complexities of linker design and accelerate the development of novel therapeutics. By carefully considering the structural and physicochemical properties of linkers like 1,4-Dioxa-8-azaspiro[5.5]undecane, scientists can unlock new possibilities in the pursuit of more effective and safer medicines.
References
Holota, Y., et al. Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine.
BenchChem. (2025). Navigating the In Vivo Maze: A Comparative Guide to PROTAC Linker Stability. BenchChem.
Sakamoto, K. M., et al. (2008). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
Creative Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. [Link]
arXiv. (2024). html.
Zhang, T., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
Hatcher, J. M., et al. (2022). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters.
ACS Publications. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes.
CHIMIA. (2022).
BenchChem. (2025). A Head-to-Head Comparison: PROTAC BRD4 Degrader-10 vs. BRD4 Inhibitor JQ1. BenchChem.
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.
Roy, M. J., et al. (2019).
bioRxiv.org. (2025).
Roy, M. J., et al. (2019).
ResearchGate. Structures of BRD4 degraders MZ1 (1), ARV-825 (2), and dBET1 (3). The....